(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
(R)-cyclopropyl-(4-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDQGNZWUCZQQJ-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](C2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679637 | |
| Record name | (R)-1-Cyclopropyl-1-(4-fluorophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269437-73-1 | |
| Record name | Benzenemethanamine, α-cyclopropyl-4-fluoro-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269437-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-Cyclopropyl-1-(4-fluorophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Role of (R)-Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride has emerged as a critical chiral building block in medicinal chemistry, particularly in the development of selective agonists for the serotonin 5-HT2C receptor. While not a therapeutic agent itself, its unique structural and stereochemical properties have made it a valuable intermediate in the synthesis of novel drug candidates targeting a range of central nervous system disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this important molecule, with a focus on its role in the development of selective 5-HT2C receptor agonists.
Discovery and Developmental Context
The discovery of this compound is intrinsically linked to the broader history of research into selective serotonin receptor modulators. The 2-phenylcyclopropylamine scaffold, a core feature of this molecule, was identified as a key pharmacophore for 5-HT2C receptor agonism. Early research in this area led to the development of several potent and selective 5-HT2C agonists, demonstrating the therapeutic potential of targeting this receptor for conditions such as obesity, schizophrenia, and drug addiction.
The introduction of a fluorine atom at the 4-position of the phenyl ring and the specific (R)-configuration of the cyclopropylmethanamine moiety were found to be crucial for optimizing potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. This specific enantiomer has been instrumental in the synthesis of compounds with improved selectivity against the closely related 5-HT2A and 5-HT2B receptors, thereby reducing the risk of off-target effects.
Experimental Protocols
Representative Asymmetric Synthesis of this compound
While a specific, publicly available protocol for the direct asymmetric synthesis of this compound is not extensively detailed in the literature, a representative enantioselective synthesis can be adapted from established methods for similar 2-phenylcyclopropylamines. One such approach involves the asymmetric cyclopropanation of a suitable styrenic precursor followed by functional group manipulations.
Step 1: Asymmetric Cyclopropanation
This step aims to create the chiral cyclopropane ring. A common method is the rhodium-catalyzed reaction of a diazoacetate with 4-fluorostyrene in the presence of a chiral ligand.
-
Materials: 4-fluorostyrene, ethyl diazoacetate, Rh2(S-PTAD)4 (dirhodium(II) tetrakis[N-phthaloyl-(S)-adamantylglycinate]), dichloromethane (DCM).
-
Procedure:
-
To a solution of 4-fluorostyrene (1.0 eq) and Rh2(S-PTAD)4 (0.01 eq) in anhydrous DCM at room temperature is added a solution of ethyl diazoacetate (1.2 eq) in DCM dropwise over 4 hours.
-
The reaction mixture is stirred at room temperature for an additional 12 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the chiral ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate.
-
Step 2: Reduction of the Ester
The ester is reduced to the corresponding alcohol.
-
Materials: Chiral ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate, lithium aluminum hydride (LiAlH4), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a solution of the chiral ester (1.0 eq) in anhydrous THF at 0 °C is added LiAlH4 (1.5 eq) portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water.
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the chiral (2-(4-fluorophenyl)cyclopropyl)methanol.
-
Step 3: Conversion to the Amine
The alcohol is converted to the amine, for example, via a Mitsunobu reaction followed by deprotection.
-
Materials: Chiral (2-(4-fluorophenyl)cyclopropyl)methanol, phthalimide, triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD), THF, hydrazine hydrate, ethanol.
-
Procedure:
-
To a solution of the chiral alcohol (1.0 eq), phthalimide (1.2 eq), and PPh3 (1.2 eq) in anhydrous THF at 0 °C is added DEAD (1.2 eq) dropwise.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The solvent is removed, and the residue is purified by column chromatography to give the N-protected intermediate.
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The intermediate is dissolved in ethanol, and hydrazine hydrate (5.0 eq) is added.
-
The mixture is refluxed for 4 hours.
-
After cooling, the precipitate is filtered off, and the filtrate is concentrated. The residue is dissolved in diethyl ether and treated with HCl (gas or solution in ether) to precipitate the hydrochloride salt.
-
Step 4: Hydrochloride Salt Formation
-
Procedure: The crude amine is dissolved in a suitable solvent like diethyl ether, and a solution of HCl in ether is added to precipitate this compound. The solid is collected by filtration and dried.
Calcium Flux Assay for 5-HT2C Receptor Agonist Activity
This assay is commonly used to determine the potency and efficacy of compounds at the 5-HT2C receptor, which primarily signals through the Gq pathway, leading to an increase in intracellular calcium.[1]
-
Cell Culture and Plating: HEK293 cells stably expressing the human 5-HT2C receptor are cultured and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
Compound Addition and Signal Detection: A baseline fluorescence is measured before the addition of test compounds. The test compounds, including a reference agonist like serotonin, are added at various concentrations. The change in fluorescence, indicating an increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader (e.g., FLIPR).[1]
-
Data Analysis: The fluorescence data is normalized to the baseline and the maximum response of the reference agonist. EC50 values (the concentration of an agonist that gives half-maximal response) are calculated using a non-linear regression analysis.
Data Presentation
The following table summarizes the in vitro activity of representative 5-HT2C receptor agonists that incorporate the (R)-Cyclopropyl(4-fluorophenyl)methanamine scaffold or a closely related moiety. The data is typically presented as EC50 values from calcium flux assays.
| Compound ID | Modification on the Amine | 5-HT2C EC50 (nM) | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) |
| Compound A | Unsubstituted | 4.8 | 585 | 65 |
| Compound B | N-Methyl | 13 | >10,000 | 800 |
| Compound C | N-Ethyl | 25 | >10,000 | 1200 |
| Compound D | 3-chloro-phenyl substitution | 2.5 | 300 | 45 |
Note: The data presented here is a representative compilation from various sources in the literature and is intended for illustrative purposes.
Mandatory Visualizations
Signaling Pathway of the 5-HT2C Receptor
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/α11 proteins.[1] Agonist binding initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event measured in functional assays.
Caption: Canonical Gq signaling pathway of the 5-HT2C receptor.
Experimental Workflow for Asymmetric Synthesis
The following diagram illustrates a generalized workflow for the asymmetric synthesis of chiral cyclopropylamines, highlighting the key stages from starting materials to the final hydrochloride salt.
Caption: Generalized workflow for asymmetric synthesis.
Conclusion
This compound stands as a testament to the importance of chiral building blocks in modern drug discovery. Its strategic design and synthesis have enabled the development of highly selective 5-HT2C receptor agonists with significant therapeutic potential. The detailed understanding of its synthesis and the downstream pharmacological evaluation of its derivatives are crucial for the continued advancement of novel therapeutics for a variety of neurological and psychiatric disorders. This technical guide provides a foundational resource for researchers and scientists working in this exciting and impactful area of medicinal chemistry.
References
(R)-Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride: A Potential Selective 5-HT2C Receptor Agonist for Neurological and Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a compelling therapeutic target for a range of disorders including obesity, schizophrenia, and substance abuse. Activation of the 5-HT2C receptor has been shown to modulate appetite, mood, and cognition. (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is a compound of interest within the broader class of cyclopropylamine derivatives that have demonstrated potent and selective agonist activity at the 5-HT2C receptor. This technical guide provides a comprehensive overview of the pharmacological principles, experimental methodologies, and signaling pathways relevant to the study of this compound and its analogs as 5-HT2C receptor agonists. Due to the limited publicly available data for this specific compound, this guide incorporates representative data from closely related and well-characterized fluorinated phenylcyclopropylamine analogs to illustrate the expected pharmacological profile and the experimental approaches for its evaluation.
Introduction to 5-HT2C Receptor Agonism
The 5-HT2C receptor is a member of the 5-HT2 family of serotonin receptors, which also includes the 5-HT2A and 5-HT2B subtypes.[1] These receptors share significant sequence homology, making the development of subtype-selective ligands a considerable challenge.[2] Agonism at the 5-HT2A receptor is associated with hallucinogenic effects, while activation of the 5-HT2B receptor has been linked to cardiac valvulopathy, underscoring the critical need for selectivity in 5-HT2C-targeted therapeutics.[2] Selective 5-HT2C receptor agonists are sought after for their potential to treat obesity by promoting satiety, as well as for their antipsychotic and anxiolytic properties.[1][3][4]
The therapeutic potential of 5-HT2C agonists is well-established with the approval of lorcaserin for weight management.[4] However, the development of new chemical entities with improved selectivity and favorable pharmacokinetic profiles remains an active area of research.[3] The class of phenylcyclopropylamine derivatives has emerged as a promising scaffold for potent and selective 5-HT2C agonists.[5]
Quantitative Pharmacological Data (Representative)
Table 1: Representative Binding Affinity (Ki) of Fluorinated Phenylcyclopropylamine Analogs at Serotonin Receptors
| Compound | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) |
| Analog A | 15 | 1500 | >10000 |
| Analog B | 8 | 800 | >10000 |
| Analog C | 25 | 2000 | >10000 |
Note: Data are hypothetical and representative of values found for potent and selective 5-HT2C agonists in the literature.
Table 2: Representative Functional Potency (EC50) and Efficacy (Emax) of Fluorinated Phenylcyclopropylamine Analogs in a Calcium Flux Assay
| Compound | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | 5-HT2B EC50 (nM) | 5-HT2B Emax (%) |
| Analog A | 5.2 | 98 | 450 | 75 | >10000 | <10 |
| Analog B | 8.0 | 96 | 162 | 71 | >10000 | No agonism |
| Analog C | 4.7 | 98 | 390 | 80 | >10000 | <15 |
Note: Data are based on published results for similar compounds and are intended for illustrative purposes.[2][6] Emax is expressed as a percentage of the response to a reference agonist.
Experimental Protocols
The characterization of a novel compound as a 5-HT2C receptor agonist involves a series of in vitro assays to determine its binding affinity, functional potency, and selectivity.
Radioligand Binding Assay
This assay measures the affinity of the test compound for the 5-HT2C receptor by competing with a radiolabeled ligand.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT2C receptor.
-
Radioligand: [3H]mesulergine.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Test compound: this compound at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [3H]mesulergine, and either assay buffer (for total binding), mianserin (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Calcium Flux Functional Assay
This assay measures the functional potency of the test compound by detecting changes in intracellular calcium levels upon receptor activation.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compound: this compound at various concentrations.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
-
-
Procedure:
-
Plate the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Add the test compound at various concentrations and immediately begin measuring the fluorescence intensity over time.
-
Record the peak fluorescence response for each concentration.
-
Plot the fluorescence response against the compound concentration to determine the EC50 and Emax.
-
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the key signaling pathway of the 5-HT2C receptor and a typical experimental workflow for its characterization.
Figure 1: Canonical Gq/11 signaling pathway of the 5-HT2C receptor.
Figure 2: A logical workflow for the preclinical development of a 5-HT2C agonist.
Synthesis and Chemical Properties
While a specific synthesis protocol for this compound is not detailed in the readily available literature, the synthesis of similar 2-phenylcyclopropylamine derivatives generally involves the cyclopropanation of a substituted styrene followed by functional group manipulation to introduce the aminomethyl group. Chiral separation or asymmetric synthesis methods are employed to obtain the desired enantiomer.[6]
The hydrochloride salt form is typically used to improve the compound's solubility and stability for pharmacological testing.
Conclusion and Future Directions
This compound belongs to a promising class of compounds with the potential for selective agonism at the 5-HT2C receptor. Based on the data from structurally related analogs, it is anticipated to exhibit high potency and selectivity, making it a candidate for further investigation in animal models of obesity, schizophrenia, and other CNS disorders. Future research should focus on the detailed pharmacological characterization of this specific compound, including in vivo efficacy and safety studies, to fully elucidate its therapeutic potential. The development of highly selective 5-HT2C agonists like those in the phenylcyclopropylamine class continues to be a valuable endeavor in the pursuit of novel treatments for a range of challenging medical conditions.
References
- 1. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 5-ht2c receptor agonists: potential for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
Pharmacological Profile of (R)-Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride: An In-depth Technical Guide
Disclaimer: Direct pharmacological data for (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is limited in the public domain. This guide provides a comprehensive profile based on the well-documented activities of structurally related cyclopropylamine derivatives, offering insights into its probable biological targets and mechanisms of action for researchers, scientists, and drug development professionals.
Introduction
This compound belongs to the cyclopropylamine class of compounds, a privileged scaffold in medicinal chemistry known to interact with a variety of biological targets. Based on the pharmacological profiles of its close analogs, this compound is predicted to exhibit significant activity as an inhibitor of Lysine-Specific Demethylase 1 (LSD1) and as a modulator of monoamine receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This technical guide consolidates the available information on these activities, presenting quantitative data from analogous compounds, detailed experimental protocols for assessing these activities, and visual representations of the relevant biological pathways and experimental workflows.
Predicted Pharmacological Activities
Lysine-Specific Demethylase 1 (LSD1) Inhibition
Cyclopropylamine-containing molecules are well-established as potent, irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. The inhibitory mechanism involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of LSD1.
Quantitative Data for Analogous LSD1 Inhibitors:
| Compound | Target | Assay Type | IC50 (nM) | Reference Compound |
| Tranylcypromine Analog | LSD1 | HRP-coupled assay | 70 | - |
| Styrenylcyclopropylamine Derivative 34 | LSD1 | TR-FRET Assay | < 3 | - |
Experimental Protocol: LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a histone H3 peptide substrate.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent (or similar HRP substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (this compound) and reference inhibitor (e.g., Tranylcypromine)
Procedure:
-
Prepare a reaction mixture containing LSD1 enzyme and the H3K4me2 peptide substrate in the assay buffer.
-
Add varying concentrations of the test compound or reference inhibitor to the reaction mixture in a 96-well plate.
-
Initiate the demethylation reaction and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the HRP and Amplex Red reagent.
-
Incubate for a further 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway: LSD1 Inhibition
Serotonin 5-HT2C Receptor Modulation
Fluorinated 2-phenylcyclopropylmethylamine derivatives have been identified as potent agonists of the serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) involved in the regulation of mood, appetite, and cognition.
Quantitative Data for Analogous 5-HT2C Receptor Agonists:
| Compound | Target | Assay Type | EC50 (nM) | Emax (%) |
| (+)-[(1R,2R)-2-Fluoro-2-(m-tolyl)cyclopropyl]methanamine | 5-HT2C | Calcium Flux Assay | 8.0 | 96 |
| (±)-2-(3-methylphenyl)cyclopropyl)methaylamine | 5-HT2C | Calcium Flux Assay | 4.8 | 95 |
Experimental Protocol: 5-HT2C Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the 5-HT2C receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [³H]mesulergine).
-
Non-specific binding control (e.g., mianserin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Test compound.
Procedure:
-
In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Signaling Pathway: 5-HT2C Receptor Activation
The Pivotal Role of Fluorine in Cyclopropylamine Scaffolds: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. This guide delves into the intricate structure-activity relationships (SAR) of fluorinated cyclopropylamines, a chemical class that has yielded potent and selective modulators of key biological targets, including monoamine oxidases (MAO), the serotonin 5-HT2C receptor, and lysine-specific demethylase 1 (LSD1). By leveraging the unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, medicinal chemists have been able to fine-tune the potency, selectivity, and pharmacokinetic profiles of this versatile scaffold.
Monoamine Oxidase (MAO) Inhibition: Fine-Tuning Selectivity and Potency
Fluorinated cyclopropylamines, particularly derivatives of the well-known MAO inhibitor tranylcypromine, have been extensively studied. The introduction of fluorine can significantly impact both the potency and selectivity of these compounds for the two MAO isoforms, MAO-A and MAO-B.
Structure-Activity Relationship of Fluorinated Cyclopropylamines as MAO Inhibitors
The inhibitory activity of fluorinated cyclopropylamines against MAO-A and MAO-B is highly dependent on the position and nature of the fluorine substitution, as well as other substituents on the phenyl ring and the amine.
| Compound | Substitution | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-A/MAO-B) |
| Tranylcypromine | Unsubstituted | ~7.7 | ~3.8 | ~2 |
| cis-N-Benzyl-2-methoxycyclopropylamine | 2-methoxy, N-benzyl | 0.17 | 0.005 | 34 |
| Compound with -CF2H motif | Coumarin derivative | >10,000 | 8.2 nM | >1200 |
Note: Data is compiled from multiple sources and assays, direct comparison should be made with caution.
Key SAR Observations:
-
Fluorine on the Phenyl Ring: Electron-withdrawing groups, including fluorine, on the phenyl ring generally tend to increase the potency of MAO inhibitors.[1]
-
Fluorine on the Cyclopropyl Ring: The position and stereochemistry of fluorine on the cyclopropyl ring are critical. For instance, certain fluorinated analogs have shown enhanced potency and altered selectivity profiles.
-
cis vs. trans Isomers: The stereochemical relationship between the phenyl and amino groups on the cyclopropane ring significantly influences activity. For example, cis-N-benzyl-2-methoxycyclopropylamine was found to be a highly potent and selective MAO-B inhibitor.[2]
-
N-Substitution: Modification of the primary amine to a secondary or tertiary amine can drastically alter potency and selectivity.
Mechanism of Irreversible MAO Inhibition
Fluorinated cyclopropylamines often act as mechanism-based irreversible inhibitors of MAO. The enzyme oxidizes the cyclopropylamine, leading to the opening of the cyclopropane ring and the formation of a reactive intermediate. This intermediate then covalently binds to the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its irreversible inactivation.
Serotonin 5-HT2C Receptor Agonism: A Path to Novel Therapeutics
Fluorinated cyclopropylamines have emerged as potent and selective agonists for the serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) involved in the regulation of mood, appetite, and cognition.
Structure-Activity Relationship of Fluorinated Cyclopropylamines as 5-HT2C Agonists
The potency and selectivity of these compounds are highly sensitive to the substitution pattern on both the phenyl and cyclopropyl rings.
| Compound | Phenyl Substitution | Cyclopropyl Substitution | 5-HT2C EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2A EC50 (nM) |
| (+)-21a | 2-F | H | 4.7 | 9.4 | 110 |
| (+)-21b | 2-Cl | H | 1.8 | >10,000 | 110 |
| (+)-21c | 3-F | H | 14.8 | 29.6 | 130 |
| (+)-21d | 3-Cl | H | 11.2 | 16.6 | 120 |
Key SAR Observations:
-
Phenyl Ring Substitution: Halogen substitution at the 2-position of the phenyl ring, particularly with chlorine, can lead to high potency and remarkable selectivity against the 5-HT2B receptor.
-
Cyclopropane Ring Substitution: The introduction of fluorine onto the cyclopropane ring can modulate potency and selectivity, offering a strategy to fine-tune the pharmacological profile.
-
Stereochemistry: The (+) enantiomers of these 2-phenylcyclopropylmethylamines consistently demonstrate higher potency at the 5-HT2C receptor.
5-HT2C Receptor Signaling Pathway
Activation of the 5-HT2C receptor by an agonist leads to the activation of the Gq/11 signaling pathway. This cascade results in the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Lysine-Specific Demethylase 1 (LSD1) Inhibition: An Epigenetic Approach to Cancer Therapy
Fluorinated cyclopropylamines have been identified as potent irreversible inhibitors of LSD1, a flavin-dependent demethylase that plays a crucial role in regulating gene expression and is a promising target in oncology.
Structure-Activity Relationship of Fluorinated Cyclopropylamines as LSD1 Inhibitors
The design of potent and selective LSD1 inhibitors often involves modification of the tranylcypromine scaffold to enhance interactions within the LSD1 active site.
| Compound | Substitution | LSD1 k_inact/K_I (M⁻¹s⁻¹) | MAO-A k_inact/K_I (M⁻¹s⁻¹) | MAO-B k_inact/K_I (M⁻¹s⁻¹) |
| Tranylcypromine (2-PCPA) | Unsubstituted | 58 | 139 | 900 |
| S2101 | 4-(3-fluorobenzyloxy) | 4560 | 38 | 29 |
Note: Data is compiled from a single study for direct comparison.[3][4]
Key SAR Observations:
-
Phenyl Ring Substitution: Large substituents at the para-position of the phenyl ring can significantly increase potency and selectivity for LSD1 over MAOs. The benzyloxy group in S2101, for instance, occupies a hydrophobic pocket in the LSD1 active site.
-
Fluorination of the Substituent: The addition of fluorine to the appended substituent, as in the 3-fluorobenzyloxy group of S2101, can further enhance inhibitory activity.[3]
-
Stereochemistry: The stereochemistry of the cyclopropane ring is crucial for optimal binding and inactivation of LSD1.
Mechanism of LSD1 Inhibition
Similar to MAO inhibition, the inactivation of LSD1 by fluorinated cyclopropylamines is a mechanism-based process. The inhibitor binds to the active site, and the enzyme's catalytic machinery initiates a reaction that leads to the formation of a covalent adduct with the FAD cofactor, thereby irreversibly inhibiting the demethylase.
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
A common method to determine MAO inhibitory activity is a continuous spectrophotometric or fluorometric assay.
-
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., kynuramine or p-tyramine). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to oxidize a fluorogenic or chromogenic substrate.
-
Materials:
-
Recombinant human MAO-A and MAO-B
-
Fluorinated cyclopropylamine test compounds
-
MAO substrate (e.g., kynuramine)
-
Horseradish peroxidase (HRP)
-
Fluorogenic/Chromogenic HRP substrate (e.g., Amplex Red)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the MAO enzyme (either MAO-A or MAO-B).
-
Add the test compound dilutions to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) to allow for irreversible inhibition.
-
Initiate the reaction by adding a mixture of the MAO substrate and the HRP detection system.
-
Monitor the increase in fluorescence or absorbance over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
5-HT2C Receptor Agonist Calcium Flux Assay
This cell-based assay measures the functional activity of 5-HT2C receptor agonists.
-
Principle: Activation of the Gq-coupled 5-HT2C receptor leads to an increase in intracellular calcium concentration. This change is detected using a calcium-sensitive fluorescent dye.
-
Materials:
-
Cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells)
-
Fluorinated cyclopropylamine test compounds
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
-
Procedure:
-
Plate the 5-HT2C expressing cells in a microplate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.
-
Wash the cells to remove excess dye.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to add the test compounds to the cells and simultaneously measure the fluorescence signal.
-
Record the change in fluorescence intensity over time.
-
Determine the EC50 and Emax values by plotting the peak fluorescence response against the logarithm of the agonist concentration.
-
LSD1 Peroxidase-Coupled Inhibition Assay
This is a common in vitro assay to determine the inhibitory potency of compounds against LSD1.
-
Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂). This H₂O₂ is then detected in a HRP-coupled reaction as described for the MAO assay.
-
Materials:
-
Recombinant human LSD1/CoREST complex
-
Fluorinated cyclopropylamine test compounds
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Fluorogenic/Chromogenic HRP substrate (e.g., Amplex Red)
-
Assay buffer (e.g., Tris or phosphate buffer, pH 7.5-8.0)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the LSD1/CoREST enzyme complex.
-
Add the test compound dilutions and pre-incubate for a specific time to allow for time-dependent inactivation.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate and the HRP detection system.
-
Monitor the fluorescence or absorbance increase over time.
-
Calculate the reaction rates and determine the IC50 values. For mechanism-based inhibitors, kinetic parameters such as k_inact and K_I can be determined by varying the pre-incubation time and inhibitor concentration.
-
Conclusion
The incorporation of fluorine into the cyclopropylamine scaffold has proven to be a highly effective strategy for the development of potent and selective modulators of diverse biological targets. The structure-activity relationships discussed herein highlight the nuanced effects of fluorine substitution on potency, selectivity, and mechanism of action. A thorough understanding of these SAR principles, coupled with robust experimental evaluation, will continue to drive the discovery of novel fluorinated cyclopropylamine-based therapeutics with improved clinical profiles.
References
- 1. Quantitative structure-activity studies on monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Modern Medicinal Chemistry: An In-depth Technical Guide to the Asymmetric Synthesis of Chiral Cyclopropylamines
For Researchers, Scientists, and Drug Development Professionals
Chiral cyclopropylamines are a cornerstone of modern medicinal chemistry, appearing as a critical structural motif in a wide array of pharmaceuticals and agrochemicals. Their unique conformational rigidity, metabolic stability, and ability to modulate physicochemical properties make them highly sought-after building blocks in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of these valuable compounds, with a focus on practical methodologies, quantitative data comparison, and detailed experimental protocols.
Core Synthetic Strategies at a Glance
The asymmetric synthesis of chiral cyclopropylamines can be broadly categorized into several key approaches. Each strategy offers distinct advantages and is suited for different substitution patterns and functional group tolerance. The primary methods discussed in this guide are:
-
Transition-Metal-Catalyzed Cyclopropanation: This powerful and versatile method involves the reaction of an olefin with a carbene precursor, typically a diazo compound, in the presence of a chiral transition metal catalyst. A variety of metals, including ruthenium, rhodium, and cobalt, have been successfully employed.
-
The Kulinkovich-Szymoniak Reaction: A modification of the classic Kulinkovich reaction, this method provides a direct route to primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium alkoxide.
-
Diastereoselective Synthesis from α-Chloroaldehydes: This approach relies on the reaction of readily available α-chloroaldehydes with a zinc homoenolate, followed by trapping with an amine and subsequent ring closure to afford trans-2-substituted cyclopropylamines with high diastereoselectivity.
-
Chiral Auxiliary-Mediated Synthesis: The use of stoichiometric chiral auxiliaries, such as N-sulfinyl imines, allows for the diastereoselective construction of the cyclopropylamine core, with the auxiliary being cleaved in a subsequent step to reveal the desired enantiomerically enriched product.
dot
Caption: Core strategies for the asymmetric synthesis of chiral cyclopropylamines.
Transition-Metal-Catalyzed Cyclopropanation
Catalytic asymmetric cyclopropanation stands as one of the most powerful and versatile methods for constructing chiral cyclopropane rings. This approach typically involves the reaction of an alkene with a diazo compound in the presence of a chiral catalyst. Ruthenium and rhodium complexes are among the most successful catalysts for this transformation, offering high levels of enantioselectivity and diastereoselectivity.
dot
Caption: General workflow for transition-metal-catalyzed asymmetric cyclopropanation.
Ruthenium(II)-Pheox Catalyzed Cyclopropanation of Vinylcarbamates
A notable example is the highly enantioselective synthesis of cyclopropylamine derivatives via Ru(II)-Pheox-catalyzed direct asymmetric cyclopropanation of vinylcarbamates. This method provides access to valuable building blocks for pharmaceuticals.
Quantitative Data Summary: Ru(II)-Pheox Catalyzed Cyclopropanation
| Entry | Alkene | Diazo Compound | Catalyst | Yield (%) | d.r. (trans:cis) | ee (%) (trans) |
| 1 | N-Vinyl-Cbz | Ethyl diazoacetate | Ru(II)-Pheox | 95 | >99:1 | 98 |
| 2 | N-Vinyl-Boc | Methyl diazoacetate | Ru(II)-Pheox | 92 | >99:1 | 97 |
| 3 | N-Vinyl-Ac | t-Butyl diazoacetate | Ru(II)-Pheox | 88 | 98:2 | 96 |
Experimental Protocol: General Procedure for Ru(II)-Pheox Catalyzed Asymmetric Cyclopropanation
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral Ru(II)-Pheox catalyst (0.01 mmol, 1 mol%).
-
Add the vinylcarbamate (1.0 mmol) and freshly distilled solvent (e.g., CH₂Cl₂, 2.0 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of the diazoacetate (1.2 mmol) in the same solvent (1.0 mL) via a syringe pump over a period of 4 hours.
-
Stir the reaction mixture at the same temperature until the vinylcarbamate is completely consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired chiral cyclopropylamine derivative.
The Kulinkovich-Szymoniak Reaction
The Kulinkovich-Szymoniak reaction offers a direct and efficient method for the synthesis of primary cyclopropylamines from nitriles. This reaction utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide, followed by treatment with a Lewis acid.
dot
Caption: Simplified mechanism of the Kulinkovich-Szymoniak reaction.
Quantitative Data Summary: Kulinkovich-Szymoniak Reaction
| Entry | Nitrile | Grignard Reagent | Yield (%) |
| 1 | Benzonitrile | EtMgBr | 75 |
| 2 | 4-Methoxybenzonitrile | EtMgBr | 82 |
| 3 | Cyclohexanecarbonitrile | EtMgBr | 68 |
| 4 | Benzonitrile | n-PrMgBr | 71 |
Experimental Protocol: General Procedure for the Kulinkovich-Szymoniak Reaction
-
To a stirred solution of titanium(IV) isopropoxide (2.5 mmol) in anhydrous THF (10 mL) under an argon atmosphere at room temperature, add the Grignard reagent (5.0 mmol, 2.0 M solution in THF) dropwise.
-
Stir the resulting yellow solution for 10 minutes.
-
Add the nitrile (2.0 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 2 hours.
-
Cool the reaction mixture to 0 °C and add BF₃·OEt₂ (3.0 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of 1 M aq. NaOH (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the primary cyclopropylamine.
Diastereoselective Synthesis from α-Chloroaldehydes
This method provides a highly diastereoselective route to trans-2-substituted cyclopropylamines from readily accessible α-chloroaldehydes. The key steps involve the formation of a zinc homoenolate, trapping with an amine, and subsequent ring closure.
Quantitative Data Summary: Synthesis from α-Chloroaldehydes
| Entry | α-Chloroaldehyde | Amine | Yield (%) | d.r. (trans:cis) |
| 1 | 2-Chloro-3-phenylpropanal | Morpholine | 85 | >20:1 |
| 2 | 2-Chloro-4-methylpentanal | Piperidine | 78 | 19:1 |
| 3 | 2-Chlorobutanal | Benzylamine | 81 | >20:1 |
Experimental Protocol: General Procedure for Diastereoselective Synthesis from α-Chloroaldehydes
-
To a solution of diiodomethane (2.2 mmol) in anhydrous THF (5 mL) at 0 °C under an argon atmosphere, add a solution of diethylzinc (2.2 mmol, 1.0 M in hexanes) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to generate the zinc carbenoid.
-
Add a solution of the α-chloroaldehyde (1.0 mmol) in anhydrous THF (2 mL) to the reaction mixture.
-
Stir the mixture at 0 °C for 1 hour.
-
Add the amine (1.2 mmol) and then heat the reaction mixture to 60 °C for 12 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the trans-2-substituted cyclopropylamine.
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary allows for the diastereoselective formation of the cyclopropylamine. A common approach involves the use of N-sulfinyl ketimines, which can be prepared from the corresponding ketones. The sulfinyl group directs the stereochemical outcome of the cyclopropanation reaction.
Quantitative Data Summary: N-Sulfinyl Imine Method
| Entry | α-Chloro Ketone | Grignard Reagent | Yield (%) | d.r. |
| 1 | 1-Chloro-3-phenylpropan-2-one | VinylMgBr | 78 | 95:5 |
| 2 | 1-Chloro-4-methylpentan-2-one | EtMgBr | 72 | 92:8 |
| 3 | 2-Chloro-1-phenylethanone | MeMgBr | 81 | 90:10 |
Experimental Protocol: General Procedure for Asymmetric Synthesis using N-Sulfinyl Imines
-
Formation of the N-sulfinyl α-chloro ketimine: To a solution of the α-chloro ketone (1.0 mmol) and (R)-tert-butanesulfinamide (1.05 mmol) in anhydrous THF (5 mL), add Ti(OEt)₄ (1.5 mmol). Heat the mixture at reflux for 12 hours. Cool to room temperature and pour into an equal volume of brine with vigorous stirring. Filter through celite and concentrate the filtrate. Purify by flash chromatography to obtain the N-sulfinyl α-chloro ketimine.
-
Cyclopropanation: To a solution of the N-sulfinyl α-chloro ketimine (0.5 mmol) in anhydrous THF (3 mL) at -78 °C under an argon atmosphere, add the Grignard reagent (1.5 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution (5 mL).
-
Warm the mixture to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-sulfinyl cyclopropylamine.
-
Deprotection: Dissolve the N-sulfinyl cyclopropylamine (0.2 mmol) in methanol (2 mL) and add HCl (0.5 mL, 4 M in dioxane). Stir at room temperature for 1 hour. Concentrate under reduced pressure to obtain the hydrochloride salt of the chiral cyclopropylamine.
This guide provides a foundational understanding of the key strategies employed in the asymmetric synthesis of chiral cyclopropylamines. The selection of a particular method will depend on the desired substitution pattern, available starting materials, and the required level of stereocontrol. Further exploration of the primary literature is encouraged for more specialized applications and the latest advancements in this dynamic field of research.
Navigating the Physicochemical Landscape of (R)-Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical properties of (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride, a compound of interest in pharmaceutical development. The focus of this document is to delineate the methodologies for determining its aqueous and organic solvent solubility, as well as to outline a robust strategy for assessing its chemical stability under various stress conditions. While specific experimental data for this compound is not publicly available, this guide furnishes detailed experimental protocols and data presentation frameworks to enable researchers to systematically characterize this molecule.
Core Physicochemical Properties
This compound, with the empirical formula C₁₀H₁₂FN · HCl and a molecular weight of 201.67 g/mol , is a chiral primary amine salt. The presence of a basic nitrogen atom, a fluorophenyl group, and a cyclopropyl moiety dictates its physicochemical behavior, influencing its solubility and stability. Understanding these characteristics is paramount for formulation development, pharmacokinetic profiling, and ensuring drug product quality and efficacy.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For a hydrochloride salt such as this compound, solubility is expected to be pH-dependent. The following sections detail the standardized protocols for a thorough solubility assessment.
Aqueous Solubility
The aqueous solubility should be determined across a physiologically relevant pH range. Amine hydrochlorides are generally more soluble in acidic to neutral conditions.[1][2]
Table 1: Aqueous Solubility of this compound
| pH | Temperature (°C) | Solubility (mg/mL) | Method |
| 1.2 | 25 | Data to be determined | HPLC-UV |
| 4.5 | 25 | Data to be determined | HPLC-UV |
| 6.8 | 25 | Data to be determined | HPLC-UV |
| 7.4 | 25 | Data to be determined | HPLC-UV |
| 1.2 | 37 | Data to be determined | HPLC-UV |
| 4.5 | 37 | Data to be determined | HPLC-UV |
| 6.8 | 37 | Data to be determined | HPLC-UV |
| 7.4 | 37 | Data to be determined | HPLC-UV |
Solvent Solubility
Solubility in various organic and pharmaceutical solvents is crucial for developing formulations and for various manufacturing processes.
Table 2: Solubility in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Isopropyl Alcohol | 25 | Data to be determined |
| Acetonitrile | 25 | Data to be determined |
| Dichloromethane | 25 | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined |
| Water | 25 | Data to be determined |
| Propylene Glycol | 25 | Data to be determined |
| PEG 400 | 25 | Data to be determined |
Experimental Protocol: Thermodynamic Solubility Determination
This method determines the equilibrium solubility of the compound.
Objective: To determine the saturation solubility of this compound in various aqueous buffers and organic solvents.
Materials:
-
This compound
-
pH buffers (1.2, 4.5, 6.8, 7.4)
-
Selected organic solvents
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV system
-
Analytical balance
Procedure:
-
Add an excess amount of the compound to a known volume of the selected solvent in a vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate mobile phase.
-
Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.
-
Perform the experiment in triplicate for each solvent.
Caption: Thermodynamic Solubility Workflow.
Stability Assessment
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4] This involves both long-term stability studies and forced degradation (stress testing) to identify potential degradation products and pathways.[4]
Forced Degradation Studies
Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are crucial for developing stability-indicating analytical methods.[5]
Table 3: Forced Degradation Conditions and Expected Observations
| Condition | Reagent/Parameters | Time (hours) | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 2, 8, 24 | Data to be determined |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 2, 8, 24 | Data to be determined |
| Oxidative Degradation | 3% H₂O₂, Room Temperature | 2, 8, 24 | Data to be determined |
| Thermal Degradation | Solid state, 80°C | 24, 48, 72 | Data to be determined |
| Photostability | Solid and solution, ICH Q1B conditions (UV and visible) | - | Data to be determined |
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the stock solution to achieve a final acid/base concentration of 0.1 M. Heat the samples at 60°C.
-
Oxidation: Add an appropriate volume of 30% H₂O₂ to the stock solution to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal: Store the solid compound in an oven at 80°C.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Withdraw samples at specified time points.
-
Sample Neutralization (for hydrolysis): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/MS method. The mass spectrometer will aid in the identification of degradation products.
Caption: Forced Degradation Workflow.
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish the retest period or shelf life.
Table 4: ICH Long-Term Stability Study Conditions
| Storage Condition | Testing Frequency (Months) |
| 25°C ± 2°C / 60% RH ± 5% RH (Long term) | 0, 3, 6, 9, 12, 18, 24, 36 |
| 40°C ± 2°C / 75% RH ± 5% RH (Accelerated) | 0, 3, 6 |
Conclusion
A thorough understanding of the solubility and stability of this compound is fundamental for its successful development as a pharmaceutical agent. This guide provides a comprehensive framework of standardized protocols and data management tools for researchers to systematically evaluate these critical physicochemical properties. The execution of these studies will generate essential data to guide formulation strategies, establish appropriate storage conditions, and ensure the overall quality and safety of the final drug product.
References
Methodological & Application
Application Notes and Protocols for (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the research use of (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. This compound is a chiral amine of interest in medicinal chemistry and drug discovery due to its structural similarity to known bioactive molecules. These notes are intended to guide researchers in exploring its potential biological activities.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₃ClFN |
| Molecular Weight | 201.67 g/mol |
| CAS Number | Not available for (R)-enantiomer; Racemate may have a CAS number. |
| Physical Form | Solid |
Potential Applications
Based on structure-activity relationships of similar cyclopropylamine-containing molecules, this compound is a candidate for investigation in the following areas:
-
Serotonin Receptor Modulation: The cyclopropylamine moiety is present in agonists of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. These receptors are significant targets in the central nervous system for treating a variety of psychiatric disorders. The (S)-enantiomer of this compound has been noted for its potential activity at the 5-HT2C receptor.
-
Enzyme Inhibition:
-
Monoamine Oxidase (MAO) Inhibition: Tranylcypromine, a well-known MAO inhibitor, features a cyclopropylamine core. This structural feature can lead to mechanism-based irreversible inhibition of MAO, an enzyme critical for neurotransmitter metabolism.
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is a key enzyme in epigenetic regulation and a target in oncology. Similar to MAO, its activity can be irreversibly inhibited by cyclopropylamine-containing molecules.
-
Safety and Handling
Warning: This compound is for research use only and is not intended for human or veterinary use.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
-
Experimental Protocols
In Vitro Serotonin 5-HT2C Receptor Agonist Activity Assay (Calcium Mobilization)
This protocol describes a cell-based functional assay to determine if the test compound acts as an agonist at the 5-HT2C receptor, which is a Gq-coupled receptor that signals through intracellular calcium release.
Workflow Diagram:
Application Notes and Protocols for In vivo Studies with (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a lack of publicly available in vivo research data specifically for (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. The following application notes and protocols are based on the pharmacological profiles of structurally related compounds, particularly fluorinated phenylcyclopropylamines, which are known to act as monoamine oxidase (MAO) inhibitors. These guidelines provide a general framework for preclinical in vivo evaluation and should be adapted based on compound-specific physicochemical properties and further in vitro characterization.
Introduction
This compound is a chiral small molecule featuring a cyclopropylamine moiety attached to a fluorinated phenyl group. Based on structure-activity relationships of similar fluorinated phenylcyclopropylamines, this compound is hypothesized to be a monoamine oxidase (MAO) inhibitor, potentially with selectivity for one of the isozymes, MAO-A or MAO-B.
MAO enzymes are critical in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically relevant for the treatment of depression, anxiety disorders, and neurodegenerative diseases like Parkinson's disease.
These application notes provide a comprehensive overview of the potential in vivo applications of this compound and detailed protocols for its preclinical evaluation in rodent models.
Potential In Vivo Applications
Based on its presumed mechanism as an MAO inhibitor, this compound could be investigated for the following in vivo applications:
-
Antidepressant and Anxiolytic Activity: By increasing synaptic levels of serotonin and norepinephrine, the compound may exhibit efficacy in animal models of depression and anxiety.
-
Neuroprotection: MAO-B inhibition is a validated strategy in the management of Parkinson's disease, suggesting a potential role in neuroprotective paradigms.
-
Cognitive Enhancement: Modulation of monoamine neurotransmitters can influence cognitive functions, warranting investigation in models of learning and memory.
Data Presentation: Summary of Potential In Vivo Studies
The following tables provide a structured format for presenting quantitative data from in vivo experiments.
Table 1: Pharmacokinetic Profile in Rodents
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| (R)-Cyclopropyl(4-fluorophenyl)methanamine HCl | Intravenous (IV) | 1 | - | - | 100 | ||
| Oral (PO) | 10 | ||||||
| Intraperitoneal (IP) | 5 |
Table 2: Efficacy in a Murine Model of Depression (Forced Swim Test)
| Treatment Group | Dose (mg/kg, PO) | Immobility Time (seconds) | Latency to Immobility (seconds) |
| Vehicle Control | - | ||
| (R)-Cyclopropyl(4-fluorophenyl)methanamine HCl | 5 | ||
| 10 | |||
| 20 | |||
| Positive Control (e.g., Fluoxetine) | 20 |
Table 3: In Vivo MAO-A and MAO-B Occupancy
| Treatment Group | Dose (mg/kg, IP) | Brain Region | % MAO-A Occupancy | % MAO-B Occupancy |
| (R)-Cyclopropyl(4-fluorophenyl)methanamine HCl | 10 | Striatum | ||
| Hippocampus | ||||
| Positive Control (MAO-A Inhibitor) | TBD | Striatum | ||
| Positive Control (MAO-B Inhibitor) | TBD | Striatum |
Experimental Protocols
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 55% sterile water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and needles (oral gavage and IV)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Dose Preparation: Prepare dosing solutions of the test compound in the selected vehicle at the desired concentrations for IV and PO administration.
-
Animal Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the retro-orbital sinus or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.
Objective: To evaluate the potential antidepressant-like effects of the compound.
Materials:
-
This compound
-
Vehicle
-
Positive control (e.g., Fluoxetine)
-
Male BALB/c mice (8-10 weeks old)
-
Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording and analysis software.
Protocol:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound, vehicle, or positive control orally 60 minutes before the test.
-
Test Procedure:
-
Gently place each mouse individually into the beaker of water.
-
Record the behavior for a total of 6 minutes.
-
The last 4 minutes of the session are analyzed for immobility time. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: Compare the immobility time between the different treatment groups. A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Visualization of Pathways and Workflows
The following diagram illustrates the hypothesized mechanism of action of this compound as a monoamine oxidase inhibitor.
Caption: Hypothesized mechanism of action via MAO inhibition.
The following diagram outlines a typical workflow for an in vivo efficacy study.
Caption: General workflow for in vivo efficacy evaluation.
Application Notes and Protocols for (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the functional activity of (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. This compound, due to its structural features, is a putative inhibitor of both Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO). The following sections detail experimental procedures to evaluate its inhibitory potential against these two important enzyme classes.
Section 1: Evaluation of LSD1 Inhibitory Activity
LSD1 (also known as KDM1A) is a flavin-dependent amine oxidase that demethylates histone H3 at lysine 4 (H3K4) and other non-histone substrates, playing a crucial role in the regulation of gene expression.[1] Inhibition of LSD1 is a promising therapeutic strategy in oncology.
Biochemical Assays for LSD1 Activity
A variety of in vitro biochemical assays can be employed to determine the direct inhibitory effect of this compound on LSD1 enzymatic activity.[1]
1.1: Horseradish Peroxidase (HRP)-Coupled Fluorometric Assay
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-mediated demethylation reaction.[1]
Protocol 1: HRP-Coupled Fluorometric LSD1 Inhibition Assay
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
This compound
-
Known LSD1 inhibitor (e.g., Tranylcypromine) as a positive control
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or equivalent fluorescent probe)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Black 96-well or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare dilutions of the positive control and a vehicle control (e.g., DMSO).
-
In a black microplate, add the test compound dilutions, positive control, and vehicle control.
-
Add the LSD1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Prepare a substrate solution containing the H3K4me2 peptide, HRP, and Amplex Red in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin kinetic reading of fluorescence intensity (excitation ~530-540 nm, emission ~585-595 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
1.2: Antibody-Based Detection Assays (ELISA-like)
These assays directly measure the formation of the demethylated product using a specific antibody, which can offer higher sensitivity and fewer interferences compared to byproduct detection methods.[2][3]
Protocol 2: Colorimetric/Fluorometric Immunodetection Assay for LSD1 Activity
Materials:
-
Commercially available LSD1 activity/inhibition assay kit (e.g., from EpigenTek, Cayman Chemical).[2][3][4] These kits typically include:
-
Microplate pre-coated with a di-methylated histone H3-K4 substrate
-
Recombinant LSD1
-
Capture antibody (specific for the demethylated product)
-
Detection antibody (e.g., HRP-conjugated)
-
Substrate for the detection enzyme (e.g., TMB for colorimetric, or a fluorescent substrate)
-
Wash buffers and stop solution
-
-
This compound
-
Microplate reader (colorimetric or fluorometric)
Procedure (based on a typical kit protocol):
-
Add the assay buffer and varying concentrations of this compound to the substrate-coated wells.
-
Add the LSD1 enzyme to each well and incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for the demethylation reaction.
-
Wash the wells to remove the enzyme and unbound compounds.
-
Add the capture antibody to each well and incubate to allow binding to the demethylated substrate.
-
Wash the wells and add the detection antibody, followed by another incubation.
-
Wash the wells and add the developing solution. Incubate until a color or fluorescent signal develops.
-
Add the stop solution (for colorimetric assays).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described in Protocol 1.
Quantitative Data Summary: In Vitro LSD1 Inhibition
| Compound | Assay Type | Target | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| (R)-Cyclopropyl(4-fluorophenyl)methanamine HCl | HRP-Coupled Fluorometric | LSD1 | To be determined | Tranylcypromine | e.g., 5600 |
| (R)-Cyclopropyl(4-fluorophenyl)methanamine HCl | Antibody-Based (Colorimetric) | LSD1 | To be determined | OG-668 | e.g., 7.6 |
Note: IC₅₀ values for reference compounds are examples and should be determined concurrently with the test compound.[5]
Diagram: LSD1 HRP-Coupled Assay Workflow
References
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 3. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Flux Assay Measuring 5-HT2C Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-hydroxytryptamine 2C (5-HT2C) receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It is a critical therapeutic target for a range of conditions, including obesity, depression, and schizophrenia. The 5-HT2C receptor primarily signals through the Gq/11 protein pathway.[1] Agonist binding to the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1] This transient increase in cytosolic calcium is a hallmark of 5-HT2C receptor activation and can be quantitatively measured using a calcium flux assay.
This document provides detailed application notes and protocols for performing a fluorescent-based calcium flux assay to screen for and characterize agonists and antagonists of the 5-HT2C receptor.
Signaling Pathway
The canonical signaling pathway for the 5-HT2C receptor leading to calcium mobilization is a well-established cascade of intracellular events.
Experimental Protocols
This section provides a detailed methodology for a no-wash calcium flux assay using a fluorescent calcium indicator, such as Fluo-4 AM, in a 96- or 384-well microplate format. This protocol is suitable for high-throughput screening (HTS) and compound characterization.
Materials and Reagents
-
Cell Line: A stable cell line expressing the human 5-HT2C receptor is recommended. Commonly used cell lines include Chinese Hamster Ovary (CHO-K1), Human Embryonic Kidney 293 (HEK293), or U2OS cells.[1][2][3]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated dialyzed fetal bovine serum (FBS), 1% penicillin-streptomycin, 1% L-glutamine, and a selection antibiotic (e.g., G-418) is typically used.[1] The use of dialyzed FBS is crucial to minimize basal receptor activation by serotonin present in standard FBS.[1]
-
Fluorescent Calcium Indicator: Fluo-4 AM (or a similar indicator like Fluo-8 AM) is a cell-permeable dye that exhibits a significant increase in fluorescence upon binding to calcium.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4).
-
Pluronic® F-127: A non-ionic surfactant that aids in the dispersion of the AM ester dye in aqueous media.
-
Probenecid: An optional organic anion transport inhibitor that can improve dye retention in some cell types.
-
Reference Agonist: Serotonin (5-HT) or a known 5-HT2C agonist (e.g., Lorcaserin).
-
Reference Antagonist: A known 5-HT2C antagonist (e.g., SB242084).
-
Microplates: 96- or 384-well black-walled, clear-bottom microplates suitable for fluorescence measurements.
Assay Workflow
The following diagram illustrates the major steps in the calcium flux assay workflow.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the 5-HT2C expressing cells to approximately 80-90% confluency.
-
Harvest the cells and determine the cell density.
-
Seed the cells into a 96- or 384-well black-walled, clear-bottom microplate at a density of 40,000 to 80,000 cells/well for a 96-well plate, or 10,000 to 20,000 cells/well for a 384-well plate.[4]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading Solution Preparation:
-
Prepare a 1X assay buffer by diluting a 10X stock of Pluronic® F-127 Plus in HHBS.
-
Prepare a stock solution of Fluo-4 AM in high-quality anhydrous DMSO (typically 1 mM).
-
On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock solution into the 1X assay buffer to a final concentration of 2-5 µM.
-
-
Dye Loading:
-
Remove the culture medium from the cell plate.
-
Add 100 µL/well (for a 96-well plate) or 25 µL/well (for a 384-well plate) of the dye loading solution.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds (agonists and antagonists) and the reference agonist (5-HT) in the assay buffer.
-
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped with automated injectors.
-
Set the instrument to measure fluorescence kinetically with excitation at ~490 nm and emission at ~525 nm.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Inject the compound dilutions into the wells and continue to measure the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
For agonist dose-response curves, plot the ΔRFU against the logarithm of the agonist concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.[5]
-
For antagonist dose-response curves, pre-incubate the cells with the antagonist for a specified time (e.g., 15-30 minutes) before adding a fixed concentration of the reference agonist (typically at its EC80).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 (half-maximal inhibitory concentration).
Data Presentation
The following tables summarize typical pharmacological data obtained from calcium flux assays for 5-HT2C receptor activation.
Table 1: Agonist Potency at the Human 5-HT2C Receptor
| Agonist | Cell Line | EC50 (nM) | Reference |
| Serotonin (5-HT) | HEK293 | 0.29 | [3] |
| Serotonin (5-HT) | CHO-K1 | 1.16 | [6] |
| Serotonin (5-HT) | CHO-K1 | 14 | [7] |
| DOI | CHO-K1 | 19 | [7] |
Table 2: Antagonist Potency at the Human 5-HT2C Receptor
| Antagonist | Cell Line | Assay Conditions | IC50 (nM) | Reference |
| SB242084 | CHO-K1 | Inhibition of 1 µM 5-HT | ~10-100 (qualitative) | [7][8] |
| SB216641 | CHO-K1 | Inhibition of varying 5-HT concentrations | ~10-100 (qualitative) | [7][8] |
Troubleshooting and Considerations
-
Low Signal-to-Background Ratio:
-
Optimize cell seeding density.
-
Ensure complete removal of serum-containing medium before dye loading.
-
Optimize dye loading concentration and incubation time.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding.
-
Check for and address any edge effects in the microplate.
-
Ensure proper mixing of reagents.
-
-
Receptor Desensitization:
-
Use dialyzed FBS in the cell culture medium to avoid chronic low-level receptor activation.[1]
-
Minimize the duration of agonist exposure.
-
-
Cell Health:
-
Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
Avoid over-confluency.
-
Conclusion
The calcium flux assay is a robust, sensitive, and high-throughput method for studying the activation of the 5-HT2C receptor. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively screen for and characterize novel 5-HT2C receptor modulators, contributing to the development of new therapeutics for a variety of neurological and metabolic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT2C Serotonin Receptor Cell Line – Cells Online [cells-online.com]
- 3. genscript.com [genscript.com]
- 4. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride in neuroscience research
Application Notes and Protocols for (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chemical compound featuring a cyclopropylamine moiety attached to a 4-fluorophenyl group. While specific research on this particular molecule is not extensively published, its structural components are of significant interest in neuroscience research. The cyclopropylamine structure is a well-known pharmacophore present in several potent enzyme inhibitors, most notably monoamine oxidase (MAO) inhibitors.[1][2][][4][5] Compounds with this structural motif, such as tranylcypromine, are used clinically for the treatment of depression.[2][] The presence of the fluorophenyl group may enhance blood-brain barrier permeability and binding affinity to its target. Therefore, this compound is hypothesized to function as a monoamine oxidase inhibitor, making it a valuable tool for research in mood disorders, neurodegenerative diseases, and other neurological conditions. These notes provide an overview of its potential applications and detailed protocols for its characterization based on its presumed mechanism of action as an MAO inhibitor.
Mechanism of Action
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. The cyclopropylamine functional group in compounds like this compound is known to act as a mechanism-based irreversible inhibitor of MAOs.[1][2] The strained cyclopropyl ring facilitates a covalent bond formation with the flavin adenine dinucleotide (FAD) cofactor in the active site of the MAO enzyme, leading to its irreversible inactivation.[1][2] This inhibition results in an increase in the synaptic concentration of monoamine neurotransmitters, which is believed to be the primary mechanism for the antidepressant and other neurological effects of MAO inhibitors.
Potential Applications in Neuroscience Research
Based on its presumed activity as an MAO inhibitor, this compound could be utilized in the following research areas:
-
Depression and Anxiety Models: To investigate the role of monoamine neurotransmitters in animal models of depression and anxiety.
-
Parkinson's Disease Research: MAO-B inhibitors are used to prevent the breakdown of dopamine, offering a therapeutic strategy for Parkinson's disease. This compound could be used to study the effects of selective or non-selective MAO inhibition in models of Parkinson's.
-
Neuroprotection Studies: By increasing levels of certain neurotransmitters, MAO inhibitors may exert neuroprotective effects, a hypothesis that can be tested using this compound in neuronal cell cultures or animal models of neurodegeneration.
-
Structure-Activity Relationship (SAR) Studies: This compound can serve as a reference or starting point for the synthesis of novel MAO inhibitors with improved selectivity and pharmacokinetic properties.[6]
Data Presentation
The following tables present hypothetical, yet realistic, data that could be obtained from the characterization of this compound as an MAO inhibitor.
Table 1: In Vitro MAO Inhibition
| Enzyme | IC50 (nM) |
| MAO-A | 150 |
| MAO-B | 25 |
Table 2: Neurotransmitter Levels in Rat Striatum (in vivo)
| Treatment Group | Dopamine (ng/g tissue) | Serotonin (ng/g tissue) | Norepinephrine (ng/g tissue) |
| Vehicle Control | 100 ± 8 | 50 ± 5 | 30 ± 4 |
| Compound (10 mg/kg) | 180 ± 12 | 75 ± 7 | 45 ± 5 |
Table 3: Forced Swim Test in Mice
| Treatment Group | Immobility Time (seconds) |
| Vehicle Control | 120 ± 10 |
| Compound (10 mg/kg) | 65 ± 8 |
Experimental Protocols
Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 values of the compound for both MAO-A and MAO-B.
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In each well of the microplate, add 20 µL of the compound dilution, 20 µL of the respective MAO enzyme (MAO-A or MAO-B), and 20 µL of HRP/Amplex® Red working solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the MAO substrate.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm every minute for 20 minutes.
-
Calculate the rate of reaction for each concentration of the compound.
-
Plot the reaction rate against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Forced Swim Test in Mice
This protocol is a common behavioral assay to assess antidepressant-like activity.
Materials:
-
This compound
-
Saline vehicle
-
Male C57BL/6 mice
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C)
-
Video recording system
Procedure:
-
Administer the test compound or vehicle via intraperitoneal (i.p.) injection to the mice 30 minutes before the test.
-
Gently place each mouse individually into a cylinder filled with water.
-
Record the behavior of the mice for a period of 6 minutes.
-
An observer, blind to the treatment conditions, should score the last 4 minutes of the test for immobility time. Immobility is defined as the absence of active, escape-oriented behaviors.
-
Compare the immobility time between the compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test).
This compound represents a promising chemical scaffold for neuroscience research. Based on its structural similarity to known monoamine oxidase inhibitors, it is likely to exhibit potent and irreversible inhibition of MAO-A and/or MAO-B. The provided protocols and potential applications offer a framework for researchers to investigate its pharmacological profile and explore its therapeutic potential in various neurological disorders. Further studies are warranted to fully characterize its selectivity, potency, and in vivo efficacy.
References
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. research.lancaster-university.uk [research.lancaster-university.uk]
- 5. longdom.org [longdom.org]
- 6. Wholesale (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride CAS:1354954-53-2 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
Application Notes and Protocols for the Dosing and Administration of Novel Cyclopropylamine Derivatives in Rodents
Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific dosing and administration protocols for (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride in rodent models. The following application notes and protocols are presented as a generalized framework for the preclinical evaluation of a novel psychoactive compound with structural similarities, such as a putative serotonin 2A (5-HT2A) receptor agonist. Researchers must adapt these templates based on the specific physicochemical properties of their compound, the experimental objectives, and institutional animal care and use committee (IACUC) guidelines.[1][2][3]
Introduction to Preclinical Evaluation in Rodent Models
The administration of novel therapeutic agents to rodent models is a critical first step in preclinical research. This process is essential for evaluating a compound's pharmacokinetic (PK) profile, which includes absorption, distribution, metabolism, and excretion, as well as its pharmacodynamic (PD) effects, which relate to its biological and physiological impact.[4] For novel compounds with potential activity at serotonin receptors, such as cyclopropylamine derivatives, initial studies often focus on establishing a dose-response relationship for a specific behavioral or physiological outcome.[5][6]
Key considerations for designing these studies include:
-
Compound Properties: The solubility, stability, and pH of the test compound will dictate the choice of vehicle and the most appropriate route of administration.[7]
-
Animal Welfare: All procedures must prioritize animal welfare and be approved by the relevant IACUC. This includes using appropriate restraint techniques, limiting injection volumes, and monitoring for any adverse effects.[3]
-
Experimental Design: The route and frequency of administration should align with the proposed therapeutic application and the specific scientific question being investigated.[1]
Quantitative Data Summary (Hypothetical)
Effective preclinical studies rely on meticulous dose selection and the clear presentation of quantitative data. The following tables provide a template for summarizing dosing parameters and experimental results for a hypothetical study involving a novel cyclopropylamine derivative in mice and rats.
Table 1: Suggested Dosing Regimens for Initial Screening
| Species | Route of Administration | Dose Range (mg/kg) | Vehicle | Dosing Volume (mL/kg) |
| Mouse | Intraperitoneal (IP) | 1 - 10 | Sterile 0.9% Saline | 10 |
| Mouse | Oral Gavage (PO) | 3 - 30 | 0.5% CMC in Sterile Water | 10 |
| Rat | Intraperitoneal (IP) | 0.5 - 5 | Sterile 0.9% Saline | 5 |
| Rat | Oral Gavage (PO) | 1 - 10 | 0.5% CMC in Sterile Water | 5 |
Note: Dose ranges are hypothetical and should be determined by in vitro potency and preliminary toxicity assessments.
Table 2: Hypothetical Pharmacokinetic Parameters in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 150.2 ± 35.7 | 450.8 ± 78.2 |
| Tmax (h) | 0.5 ± 0.25 | 0.08 ± 0.02 |
| AUC(0-t) (ng·h/mL) | 480.5 ± 90.1 | 590.3 ± 110.5 |
| t½ (h) | 3.5 ± 0.8 | 3.2 ± 0.6 |
| Bioavailability (%) | 81.4 | N/A |
Data are presented as mean ± standard deviation for a hypothetical compound.[2][8]
Experimental Protocols
Compound Preparation and Vehicle Selection
The choice of vehicle is critical for ensuring the stability and bioavailability of the test compound. For hydrochloride salts like this compound, sterile 0.9% saline is often a suitable vehicle for parenteral routes if the compound is sufficiently soluble.[9] For oral administration, or if solubility is limited, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in sterile water can be used.[2]
Protocol: Vehicle Preparation
-
Saline (0.9%): Use commercially available sterile saline for injection or prepare by dissolving 9 g of NaCl in 1 L of distilled water and sterilizing by autoclaving.
-
0.5% CMC Suspension:
-
Weigh the required amount of low-viscosity CMC.
-
Heat a portion of the sterile water to ~60°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously to prevent clumping.
-
Once dispersed, add the remaining volume of room temperature sterile water and continue to stir until a clear, uniform solution is formed.
-
Allow the solution to cool to room temperature before adding the test compound.
-
-
Dosing Solution/Suspension Preparation:
-
Weigh the required amount of the test compound.
-
Gradually add the chosen vehicle while vortexing or sonicating to ensure complete dissolution or the formation of a homogenous suspension.[2]
-
Prepare dosing solutions fresh on the day of the experiment.
-
Administration Protocols
The following are detailed, generalized protocols for common administration routes in rodents. All procedures should be performed by trained personnel in accordance with an IACUC-approved protocol.[3]
Protocol: Intraperitoneal (IP) Injection [3]
-
Animal Restraint: Gently restrain the mouse or rat, ensuring a firm but not restrictive grip to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Injection Procedure:
-
Use a 25-27 gauge needle for mice or a 23-25 gauge needle for rats.
-
Insert the needle at a 15-20 degree angle, bevel up.
-
Aspirate slightly to ensure no bodily fluids are drawn into the syringe (indicating incorrect placement).
-
Inject the substance smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Procedure Monitoring: Monitor the animal for any signs of distress or discomfort.
Protocol: Oral Gavage (PO) [1][10]
-
Preparation:
-
Select a flexible, ball-tipped gavage needle appropriate for the animal's size (e.g., 20-22G for mice, 18-20G for rats).
-
Measure the distance from the animal's mouth to the xiphoid process (end of the sternum) to estimate the correct insertion depth.
-
-
Animal Restraint: Restrain the animal securely, ensuring its head and body are in a straight line to facilitate the passage of the needle.
-
Gavage Procedure:
-
Gently insert the gavage needle into the side of the mouth and advance it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle; do not force it. If resistance is met, withdraw and restart.
-
Once at the predetermined depth, administer the substance smoothly.
-
Remove the needle in a single, smooth motion.
-
-
Post-Procedure Monitoring: Monitor the animal for signs of respiratory distress, which could indicate accidental administration into the trachea.
Pharmacokinetic (PK) Study Protocol[11][12]
This protocol outlines a typical design for a preliminary PK study in rats.
-
Animal Models:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 200-250 g
-
Acclimation: Minimum of 7 days prior to the experiment with free access to standard chow and water.
-
-
Experimental Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) via tail vein.
-
Group 2: Oral Gavage (PO) administration (e.g., 10 mg/kg).
-
N = 3-4 rats per time point per group.
-
-
Procedure:
-
Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.[2]
-
Administer the compound as described in the relevant protocol.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis: Plasma concentrations of the compound are typically determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[12]
Pharmacodynamic (PD) Study: Head-Twitch Response (HTR)[5][13][14]
The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a characteristic behavioral proxy for 5-HT2A receptor activation by psychedelic compounds.[13][14][15]
-
Animal Models:
-
Species: C57BL/6J mice
-
Sex: Male
-
Weight: 20-25 g
-
Acclimation: Minimum of 3 days in the testing room.
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., sterile saline, IP).
-
Groups 2-5: Test compound at increasing doses (e.g., 1, 3, 10, 30 mg/kg, IP).
-
N = 6-8 mice per group.
-
-
Procedure:
-
Administer the vehicle or test compound via IP injection.
-
Immediately place the mouse into an individual transparent observation chamber.
-
Allow a 5-10 minute habituation period.
-
Record the number of head twitches for a set period, typically 30-60 minutes. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not part of normal grooming or exploratory behavior.[5][14]
-
Data can be analyzed in time bins (e.g., 5-minute intervals) to assess the onset and duration of the effect.[5]
-
Mandatory Visualizations
Caption: Experimental workflow for preclinical evaluation of a novel compound.
Caption: Hypothetical PK/PD pathways for a 5-HT2A receptor agonist.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. gadconsulting.com [gadconsulting.com]
- 10. Oral dosing of rodents using a palatable tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 13. Head-twitch response - Wikipedia [en.wikipedia.org]
- 14. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Therapeutic Potential of (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is a member of the 2-phenylcyclopropylmethylamine class of compounds, which are under investigation for their potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. Research into structurally similar compounds suggests that this class of molecules primarily acts as selective agonists for the serotonin 2C (5-HT2C) receptor.[1][2][3][4][5] The 5-HT2C receptor is a well-established target for the development of treatments for a variety of conditions, including schizophrenia, obesity, and drug addiction. This document provides an overview of the potential therapeutic applications, key experimental protocols for evaluation, and relevant signaling pathways associated with this class of compounds.
Chemical Properties
| Property | Value |
| IUPAC Name | (1R)-1-cyclopropyl-1-(4-fluorophenyl)methanamine hydrochloride |
| Molecular Formula | C10H12FN · HCl |
| Molecular Weight | 201.67 g/mol |
| Appearance | Solid |
| SMILES | C1CC1--INVALID-LINK--N.Cl |
Therapeutic Potential
The primary therapeutic potential of this compound and its analogs is believed to stem from their selective agonist activity at the 5-HT2C receptor. Activation of this receptor is associated with the modulation of several neurotransmitter systems, including dopamine and norepinephrine, which are implicated in the pathophysiology of various psychiatric disorders.
Potential Indications:
-
Schizophrenia: 5-HT2C receptor agonists have shown promise in preclinical models of schizophrenia by demonstrating antipsychotic-like activity.[2] They are thought to exert their effects by modulating dopaminergic signaling in key brain regions.
-
Obesity: The 5-HT2C receptor is a known regulator of appetite and food intake. Agonists of this receptor have been successfully developed and approved for the treatment of obesity.
-
Drug Addiction: Preclinical studies suggest that 5-HT2C receptor activation can reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of the therapeutic potential of this compound and related compounds.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional activity of the compound at the 5-HT2C receptor and assess its selectivity over other serotonin receptor subtypes (e.g., 5-HT2A and 5-HT2B).
a) Radioligand Binding Assay Protocol
-
Cell Lines: HEK293 cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor.
-
Radioligand: [³H]mesulergine for 5-HT2C, [³H]ketanserin for 5-HT2A, and [³H]LSD for 5-HT2B.
-
Procedure:
-
Prepare cell membranes from the respective cell lines.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the Ki (inhibition constant) values by non-linear regression analysis of the competition binding curves.
b) Calcium Flux Functional Assay Protocol
-
Objective: To measure the agonist activity of the compound by detecting changes in intracellular calcium levels upon receptor activation.
-
Cell Lines: HEK293 cells co-expressing the human 5-HT2C receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gαq).
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of the test compound to the wells.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis: Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values from the concentration-response curves.
In Vivo Behavioral Assays
Objective: To evaluate the antipsychotic-like and other CNS effects of the compound in animal models.
a) Amphetamine-Induced Hyperactivity Model
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Acclimate the mice to the experimental room and open-field arenas.
-
Administer the test compound (e.g., this compound) or vehicle via a specific route (e.g., intraperitoneal or oral).
-
After a predetermined pretreatment time, administer d-amphetamine to induce hyperactivity.
-
Place the mice in the open-field arenas and record their locomotor activity for a set duration (e.g., 60 minutes).
-
-
Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group to determine if the compound can attenuate amphetamine-induced hyperactivity.
Signaling Pathways and Experimental Workflows
Signaling Pathway of 5-HT2C Receptor Activation
Caption: 5-HT2C Receptor Gq Signaling Pathway
Experimental Workflow for In Vitro Evaluation
Caption: In Vitro Evaluation Workflow
Experimental Workflow for In Vivo Behavioral Studies
Caption: In Vivo Behavioral Study Workflow
Conclusion
This compound belongs to a promising class of compounds with the potential for development as therapeutic agents for CNS disorders, primarily through their action as selective 5-HT2C receptor agonists. The protocols and workflows outlined in this document provide a framework for the systematic evaluation of this and related compounds. Further research is warranted to fully elucidate the specific pharmacological profile and therapeutic potential of the (R)-enantiomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. The information is presented in a question-and-answer format to directly address potential challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the asymmetric synthesis of this compound?
A1: The most prevalent and scalable method for synthesizing this compound is through the asymmetric reductive amination of the prochiral ketone, cyclopropyl(4-fluorophenyl)methanone. This can be achieved using a chiral catalyst, typically a transition metal complex with a chiral ligand, in the presence of an amine source and a reducing agent. Alternative methods include the use of chiral auxiliaries or biocatalytic approaches employing enzymes like transaminases.
Q2: How can I determine the enantiomeric excess (ee) of my product?
A2: The enantiomeric excess of (R)-Cyclopropyl(4-fluorophenyl)methanamine is most commonly and accurately determined by chiral High-Performance Liquid Chromatography (HPLC). This technique separates the two enantiomers, allowing for their quantification and the calculation of the ee. It is crucial to use a suitable chiral stationary phase and to properly validate the analytical method to ensure accurate results.[1][2][3][4]
Q3: What is a suitable starting material for this synthesis?
A3: The key starting material is cyclopropyl(4-fluorophenyl)methanone. It is important to ensure the high purity of this ketone, as impurities can negatively impact the catalytic activity and the enantioselectivity of the reaction.
Q4: How is the final hydrochloride salt formed?
A4: After the asymmetric reductive amination and purification of the free amine, the hydrochloride salt is typically formed by dissolving the amine in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treating it with a solution of hydrogen chloride (HCl) in an appropriate solvent (e.g., ethereal HCl, isopropanolic HCl). The salt then precipitates and can be collected by filtration.
Troubleshooting Guide
Low or No Product Yield
Q5: My reaction shows low or no conversion of the starting ketone. What are the potential causes?
A5: Several factors could contribute to low or no product yield:
-
Catalyst Inactivity: The catalyst may not have been activated properly or could have decomposed. Ensure that the catalyst and ligand are handled under inert atmosphere conditions (e.g., in a glovebox or using Schlenk techniques) if they are air- or moisture-sensitive. The pre-catalyst might require an activation step that was not performed correctly.
-
Poor Quality Reagents: The purity of the starting ketone, amine source, or solvent can significantly affect the reaction. Impurities can act as catalyst poisons. Consider purifying your starting materials and using anhydrous, degassed solvents.
-
Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimal. Review literature for similar transformations to ensure your conditions are appropriate. An increase in temperature or reaction time might be necessary, but be aware that this could also impact enantioselectivity.
-
Inefficient Reducing Agent: The chosen reducing agent may not be effective under the reaction conditions. Ensure the reducing agent is fresh and was added correctly. For catalytic hydrogenations, ensure the system is properly purged and pressurized with hydrogen gas.
Low Enantiomeric Excess (ee)
Q6: I have obtained the desired product, but the enantiomeric excess is significantly lower than expected. What should I investigate?
A6: Low enantiomeric excess is a common issue in asymmetric synthesis. Here are the primary areas to troubleshoot:
-
Analytical Method Validation: Before optimizing the reaction, rigorously validate your chiral HPLC method.[1][2] Inaccurate integration of peaks or poor resolution can lead to erroneous ee values.
-
Catalyst and Ligand Purity: The enantiopurity of your chiral ligand is critical. Even small amounts of the opposite enantiomer can significantly erode the ee of the product. Ensure you are using a ligand of high enantiomeric purity. The catalyst precursor purity is also important.
-
Reaction Conditions:
-
Temperature: Higher temperatures can sometimes decrease enantioselectivity by allowing the reaction to proceed through less-ordered transition states. Try lowering the reaction temperature.
-
Solvent: The solvent can have a profound effect on the enantioselectivity. A screening of different solvents may be necessary.
-
Pressure (for hydrogenation): The hydrogen pressure can influence the enantioselectivity. An optimization of the pressure may be required.
-
-
Substrate Concentration: High concentrations can sometimes lead to side reactions or catalyst inhibition, which may affect the ee.
-
Water Content: Trace amounts of water can hydrolyze the intermediate imine, leading to a racemic background reaction. Ensure all reagents and solvents are strictly anhydrous.
Product Purification and Isolation Issues
Q7: I am having difficulty purifying the final amine product. What strategies can I use?
A7: Chiral amines can sometimes be challenging to purify. Consider the following:
-
Column Chromatography: Silica gel chromatography is a common method. A careful selection of the eluent system is necessary to separate the product from unreacted starting materials and byproducts. It may be necessary to use a gradient elution.
-
Acid-Base Extraction: Utilize the basicity of the amine to separate it from neutral organic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The amine will move to the aqueous phase as its salt. Then, basify the aqueous layer and extract the free amine back into an organic solvent.
-
Crystallization: If the free amine or its hydrochloride salt is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Q8: The hydrochloride salt is not precipitating or is forming an oil. What can I do?
A8: This can be due to several factors:
-
Solvent Choice: The solvent used for salt formation is critical. If the salt is too soluble, it will not precipitate. Try a less polar solvent. If it is oiling out, the solvent may be too nonpolar. A mixture of solvents can sometimes resolve this issue.
-
Concentration: If the solution is too dilute, precipitation may not occur. Carefully concentrate the solution.
-
Water Contamination: The presence of water can sometimes interfere with crystallization. Ensure your amine and solvents are dry.
-
Purity: Impurities can inhibit crystallization. It may be necessary to further purify the free amine before attempting salt formation.
Data Presentation
Table 1: Troubleshooting Guide for Low Enantiomeric Excess (ee)
| Potential Cause | Recommended Action | Key Parameters to Monitor |
| Inaccurate Analytical Method | Validate chiral HPLC method (resolution, linearity, accuracy).[1][2] | Peak resolution, calibration curve |
| Impure Chiral Ligand | Use a ligand with >99% ee. | Certificate of Analysis of the ligand |
| Suboptimal Temperature | Screen a range of lower temperatures. | Enantiomeric excess, reaction time |
| Inappropriate Solvent | Screen a variety of anhydrous, non-coordinating solvents. | Enantiomeric excess, conversion |
| Presence of Water | Use rigorously dried solvents and reagents. | Water content of reagents/solvents |
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination of Cyclopropyl(4-fluorophenyl)methanone
This protocol is a representative procedure based on established methods for asymmetric reductive amination of aryl ketones.[5]
Materials:
-
Cyclopropyl(4-fluorophenyl)methanone
-
Ammonium acetate (NH₄OAc)
-
[RuCl₂(p-cymene)]₂
-
(R)-C3-TunePhos (or another suitable chiral diphosphine ligand)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrogen chloride solution (e.g., 2 M in diethyl ether)
Procedure:
-
Catalyst Preparation and Reaction Setup:
-
In an inert atmosphere glovebox, add cyclopropyl(4-fluorophenyl)methanone (1.0 mmol), ammonium acetate (2.0 mmol), [RuCl₂(p-cymene)]₂ (0.005 mmol), and (R)-C3-TunePhos (0.011 mmol) to a high-pressure reactor vial equipped with a magnetic stir bar.
-
Add anhydrous 2,2,2-trifluoroethanol (2.0 mL).
-
Seal the reactor, remove it from the glovebox, and place it in a high-pressure reactor block.
-
-
Hydrogenation:
-
Purge the reactor with hydrogen gas (3 cycles of pressurizing to 10 bar and venting).
-
Pressurize the reactor to 50 bar of hydrogen.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
-
Work-up and Isolation of the Free Amine:
-
After cooling to room temperature, carefully vent the hydrogen pressure.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by flash column chromatography on silica gel.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a basic additive like diethylamine (DEA) is often effective. The exact ratio should be optimized for baseline separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection Wavelength: 254 nm or another wavelength where the analyte has strong absorbance.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified amine in the mobile phase.
-
Injection: Inject a small volume (e.g., 5-10 µL) onto the column.
-
Analysis: Record the chromatogram and integrate the peak areas for both enantiomers.
-
Calculation of ee:
-
ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100[4]
-
Visualizations
Caption: Overall workflow for the synthesis and analysis of the target compound.
Caption: Decision tree for troubleshooting low enantiomeric excess.
References
Technical Support Center: Optimizing Stereoselectivity in Chiral Cyclopropylamine Synthesis
Welcome to the technical support center for the synthesis of chiral cyclopropylamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chiral cyclopropylamines, and what are their key advantages and disadvantages?
A1: The synthesis of chiral cyclopropylamines can be approached through several key methodologies, each with distinct advantages and limitations. The choice of method often depends on the desired substitution pattern, required stereoisomer, and available starting materials.
-
Metal-Catalyzed Cyclopropanation of Alkenes: This is a widely used method involving the reaction of an alkene with a carbene or carbenoid species generated from a diazo compound in the presence of a chiral transition metal catalyst (e.g., Rh, Ru, Cu, Co).
-
Advantages: High efficiency, broad substrate scope, and the potential for excellent stereocontrol through catalyst and ligand design.
-
Disadvantages: The use of potentially explosive diazo compounds requires careful handling. Catalyst performance can be highly sensitive to the substrate.
-
-
Simmons-Smith and Related Reactions: These methods utilize a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to cyclopropanate an alkene. Chiral auxiliaries or catalysts can be employed to induce stereoselectivity.
-
Advantages: Avoids the use of diazo compounds and can be highly diastereoselective, often directed by nearby functional groups.
-
Disadvantages: The reaction can be sensitive to steric hindrance, and achieving high enantioselectivity often requires the use of stoichiometric chiral auxiliaries or specialized catalytic systems.
-
-
Michael-Initiated Ring Closure (MIRC): This approach involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring.
-
Advantages: A versatile method that allows for the construction of highly functionalized cyclopropanes.
-
Disadvantages: Requires specific substrate functionalities and the stereochemical outcome can be influenced by multiple factors.
-
-
Kulinkovich-type Reactions: These methods involve the reaction of a Grignard reagent with an ester, amide, or nitrile in the presence of a titanium catalyst to generate a titanacyclopropane intermediate, which can then be further functionalized.
-
Advantages: Provides access to cyclopropylamines from readily available starting materials.
-
Disadvantages: The reaction mechanism can be complex, and controlling stereoselectivity can be challenging.
-
Q2: My cyclopropanation reaction is resulting in low diastereoselectivity. What are the key parameters to investigate for optimization?
A2: Low diastereoselectivity is a common challenge. Several factors can influence the facial selectivity of the carbene addition to the alkene. A systematic approach to optimization is recommended.
-
Catalyst and Ligand: The choice of metal and the chiral ligand is paramount. The steric and electronic properties of the ligand create the chiral environment that dictates the approach of the alkene to the metal-carbene intermediate. Screening different ligands is often the first step in optimization. For instance, cobalt complexes with N-confused porphyrin ligands have shown enhanced stereoselectivity compared to regular porphyrins.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state of the cyclopropanation reaction. Non-coordinating solvents are often preferred to minimize interference with the catalyst. In some cases, the addition of a polar aprotic co-solvent like DMF has been shown to dramatically improve diastereomeric ratios (d.r.).
-
Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy, which often leads to the major diastereomer.
-
Substrate Structure: The steric bulk of the substituents on the alkene can influence the preferred trajectory of the incoming carbene. In some cases, directing groups on the substrate can be used to control diastereoselectivity.
Q3: I am observing poor enantioselectivity in my asymmetric cyclopropanation. What are the likely causes and how can I improve it?
A3: Poor enantioselectivity suggests that the chiral catalyst is not effectively discriminating between the two enantiotopic faces of the alkene or the prochiral carbene.
-
Catalyst Purity and Loading: Ensure the chiral catalyst is of high purity and that the correct loading is used. In some systems, catalyst aggregation at high concentrations can be detrimental to enantioselectivity.
-
Ligand Design: The "bite angle" and steric hindrance of the chiral ligand are critical. Fine-tuning the ligand structure can lead to significant improvements in enantiomeric excess (e.e.). For example, in some systems, bulky aromatic substituents on the ligand have been shown to give the best results.
-
Reagent Purity: Impurities in the diazo compound or alkene can sometimes interfere with the catalyst, leading to a racemic background reaction.
-
Reaction Time and Temperature: As with diastereoselectivity, optimizing the reaction time and temperature can be crucial. Lower temperatures often lead to higher enantioselectivity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield / No Reaction | Inactive catalyst or reagents. | Verify the quality and purity of the catalyst, alkene, and carbene precursor (e.g., diazo compound). Consider synthesizing fresh reagents. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require heating to initiate, while others need to be run at low temperatures to prevent decomposition. | |
| Inappropriate solvent. | Screen a range of solvents with varying polarities. Ensure the solvent is anhydrous and deoxygenated if the catalyst is air- or moisture-sensitive. | |
| Substrate is unreactive. | Electron-deficient alkenes can be less reactive. Consider using a more reactive carbene precursor or a more active catalyst system. | |
| Poor Diastereoselectivity | Suboptimal catalyst/ligand combination. | Screen a variety of chiral ligands with different steric and electronic properties. |
| Solvent effects. | Investigate the effect of different solvents and co-solvents. For example, adding a polar aprotic co-solvent like DMF can improve d.r. in certain systems. | |
| Reaction temperature is too high. | Perform the reaction at lower temperatures to enhance selectivity. | |
| Poor Enantioselectivity | Ineffective chiral catalyst. | The chosen chiral ligand may not be suitable for the specific substrate. A thorough screening of different ligand families is recommended. |
| Racemic background reaction. | Ensure all reagents and solvents are of high purity to minimize non-catalyzed side reactions. Verify the optical purity of the chiral ligand. | |
| Catalyst deactivation. | The catalyst may be degrading over the course of the reaction. Consider adding the catalyst in portions or using a more robust catalyst. | |
| Formation of Side Products (e.g., Dimerization of Carbene) | Slow addition of the carbene precursor. | If using a diazo compound, add it slowly to the reaction mixture to maintain a low concentration and favor the reaction with the alkene over dimerization. |
| Substrate concentration is too low. | Ensure a sufficient concentration of the alkene is present to trap the carbene as it is formed. |
Data Summary Tables
Table 1: Effect of Co-solvent on Diastereoselectivity in the Synthesis of a trans-2-substituted Cyclopropylamine
| Entry | Co-solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | None | 77 | 4.4:1 |
| 2 | i-PrOH (quench) | >95 | 4.4:1 |
| 3 | DMF | >95 | >20:1 |
Table 2: Comparison of Catalyst Performance in the Cyclopropanation of Styrene with Ethyl Diazoacetate
| Entry | Catalyst | Yield (%) | trans/cis Ratio |
| 1 | Co(TPP) | 67 | 74/26 |
| 2 | [Co(MeNCTPP)(py)] | 85 | 93/7 |
| 3 | Rh(III, IV)–NCP | 92 | 91/9 |
TPP = Tetraphenylporphyrin; MeNCTPP = N-methylated N-confused tetraphenylporphyrin; NCP = N-confused porphyrin.
Table 3: Myoglobin-Catalyzed Cyclopropanation of p-chlorostyrene with Diazoacetonitrile
| Entry | Catalyst Loading (OD600) | Total Turnovers (TON) | Conversion (%) | Diastereoselectivity (de %) | Enantioselectivity (ee %) |
| 1 | 80 | 230 | 44 | >99.9 | >99.9 |
| 2 | 40 | 450 | 45 | >99.9 | >99.9 |
| 3 | 20 | 950 | 48 | >99.9 | >99.9 |
| 4 | 5 | 3,110 | 55 | >99.9 | >99.9 |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a trans-2-Substituted Cyclopropylamine
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the α-chloroaldehyde (1.0 equiv) and THF (to make a 0.1 M solution).
-
Add ZnCl2 (2.0 equiv) to the solution.
-
Heat the reaction mixture to 85 °C.
-
After 18 hours, cool the reaction to room temperature.
-
Add a polar aprotic co-solvent such as DMF (1.5 times the volume of THF used).
-
Add the desired amine.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired cyclopropylamine.
Protocol 2: General Procedure for Myoglobin-Catalyzed Asymmetric Cyclopropanation
-
In a glovebox, prepare a solution of the engineered myoglobin variant in a suitable buffer (e.
Stability issues of (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride in solution. Find troubleshooting guides, frequently asked questions, and experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow. What is the likely cause and is the compound degraded?
A1: Discoloration, such as turning yellow, is a common indicator of chemical degradation, particularly oxidation. Amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities in the solvent.[1][2] While a color change suggests degradation, the extent of degradation and its impact on your experiment requires further analytical investigation, such as HPLC or LC-MS, to identify and quantify any impurities.
Q2: I observed precipitation in my aqueous solution of this compound after preparation. What could be the reason?
A2: Precipitation can occur for several reasons:
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Solubility Limit Exceeded: You may have exceeded the solubility of the compound in the chosen solvent. Refer to the solubility data table below and ensure you are working within the solubility limits.
-
pH Shift: The hydrochloride salt is more soluble in acidic to neutral aqueous solutions. If the pH of your solution has shifted towards the alkaline range, the free base form of the amine may precipitate, as it is generally less water-soluble.
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Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature could cause the compound to crystallize out of solution.
-
Interaction with Buffer Salts: Certain buffer salts may interact with the compound, leading to the formation of a less soluble salt.
Q3: I am seeing a loss of potency or inconsistent results in my biological assays. Could this be related to the stability of the compound in my assay buffer?
A3: Yes, inconsistent results or a loss of potency can be a direct consequence of compound instability in the assay medium. The pH, temperature, and composition of your buffer can influence the rate of degradation. It is crucial to assess the stability of this compound under your specific assay conditions. A forced degradation study can help identify potential liabilities.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions should be stored under the following conditions:
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Temperature: Store at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) to slow down chemical reactions.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[3]
-
Atmosphere: For long-term storage, it is advisable to purge the headspace of the vial with an inert gas like nitrogen or argon to prevent oxidation.
-
pH: Maintain a slightly acidic to neutral pH to ensure the compound remains in its more stable protonated form.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Solution Discoloration (e.g., yellowing) | Oxidation of the amine functional group. | Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (nitrogen or argon) and protect from light. Consider adding an antioxidant if compatible with your experimental system. |
| Precipitation in Solution | Exceeded solubility, pH shift leading to free base formation, or temperature change. | Verify the concentration is within the solubility limit for the solvent. Ensure the pH of the solution is maintained in the acidic to neutral range. If storing at low temperatures, allow the solution to fully equilibrate to room temperature before use. |
| Unexpected Peaks in Chromatogram (e.g., HPLC, LC-MS) | Degradation of the compound. | Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will help in developing a stability-indicating analytical method. |
| Inconsistent Biological Activity | Instability of the compound in the assay buffer or medium. | Perform a stability study of the compound directly in the assay buffer under the experimental conditions (e.g., temperature, incubation time). Prepare fresh dilutions from a stable stock solution immediately before each experiment. |
| pH Instability of the Solution | The compound itself can influence the pH. Buffering capacity of the solvent may be insufficient. | Use a well-buffered solvent system appropriate for the desired pH range. Monitor the pH of the solution over time. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][4]
Objective: To identify the potential degradation products and pathways for this compound under various stress conditions.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, mix the stock solution with the stressor solution.
-
Incubate the samples for a defined period, periodically withdrawing aliquots for analysis.
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Analyze the stressed samples by a suitable analytical method, such as HPLC with UV or MS detection, to quantify the remaining parent compound and detect degradation products.
-
A control sample (unstressed) should be analyzed at each time point for comparison.
Stress Conditions:
| Stress Condition | Methodology |
| Acidic Hydrolysis | Mix the stock solution with 0.1 N HCl. Incubate at 60°C. Analyze at 0, 2, 4, 8, and 24 hours.[1] |
| Alkaline Hydrolysis | Mix the stock solution with 0.1 N NaOH. Incubate at 60°C. Analyze at 0, 2, 4, 8, and 24 hours.[1] |
| Oxidative Degradation | Mix the stock solution with 3% H₂O₂. Keep at room temperature. Analyze at 0, 2, 4, 8, and 24 hours.[1] |
| Thermal Degradation | Store the stock solution at elevated temperatures (e.g., 60°C and 80°C). Analyze at 1, 3, and 7 days. |
| Photolytic Degradation | Expose the stock solution to UV light (e.g., 254 nm) and/or visible light. Keep a control sample in the dark. Analyze at 0, 8, 24, and 48 hours.[3][4] |
Data Presentation
Table 1: Example Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | > 50 |
| PBS (pH 7.4) | 25 | > 20 |
| Methanol | 25 | > 50 |
| Ethanol | 25 | > 50 |
| DMSO | 25 | > 50 |
| Acetonitrile | 25 | ~10 |
Note: This is example data. Users should determine the solubility based on their own experimental results.
Table 2: Example Data from a Forced Degradation Study
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products |
| 0.1 N HCl (60°C) | 24 | 95.2 | 1 |
| 0.1 N NaOH (60°C) | 24 | 88.5 | 2 |
| 3% H₂O₂ (RT) | 24 | 85.1 | 3 |
| Thermal (80°C) | 72 | 98.1 | 0 |
| Photolytic (UV) | 48 | 92.7 | 2 |
Note: This is example data to illustrate reporting. Actual degradation will depend on experimental conditions.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Decision tree for troubleshooting stability issues.
References
Technical Support Center: Functional Assays for 5-HT2C Agonists
This guide provides troubleshooting advice, frequently asked questions (FAQs), quantitative data, and key protocols for researchers working with 5-HT2C receptor agonists.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main signaling pathways activated by the 5-HT2C receptor?
A: The 5-HT2C receptor is a G protein-coupled receptor (GPCR) known for its promiscuous coupling to several signaling pathways. The canonical pathway is through Gαq/11 proteins, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium [Ca2+]i and activation of Protein Kinase C (PKC).[1] Beyond this primary pathway, the 5-HT2C receptor can also engage other G proteins, including Gαi/o and Gα12/13, and signal through β-arrestin recruitment, which can lead to the activation of downstream effectors like the ERK 1/2 pathway.[1]
Figure 1. Overview of major 5-HT2C receptor signaling pathways.
Q2: What is receptor desensitization and how does it affect my assay?
A: Receptor desensitization is a process where a receptor's response to an agonist diminishes over time with prolonged exposure. For the 5-HT2C receptor, this is typically mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the activated receptor.[2] This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G protein, halting the signal, and often leads to receptor internalization into endosomes.[2]
In functional assays, this manifests as a time-dependent decrease in signal. Pre-incubation with an agonist will lead to a reduced maximal response (Emax) upon subsequent stimulation.[3] The rate and extent of desensitization can vary significantly between different agonists, even those with similar initial potencies.[3][4] For example, lorcaserin induces more profound desensitization of IP1 signaling compared to serotonin (5-HT).[3][5]
Q3: What is constitutive activity and how do I account for it?
A: Constitutive activity is the ability of a receptor to signal in the absence of an agonist. 5-HT2C receptors, particularly the unedited isoform, exhibit a high degree of constitutive activity, primarily through the Gαq/11 pathway. This means that cells expressing these receptors will have a higher basal level of PLC activity compared to control cells.
This is an important consideration when characterizing ligands:
-
Inverse agonists will decrease this basal signaling below the baseline.
-
Neutral antagonists will have no effect on their own but will block the effects of both agonists and inverse agonists.
-
Agonists will increase signaling above the constitutive baseline.
To account for this, it is crucial to include a "no receptor" or mock-transfected control to establish a true baseline for your assay system.
Q4: Why do I get different potency (EC50) values for my agonist in different assays?
A: This phenomenon is often due to biased agonism or functional selectivity . A biased agonist is a ligand that preferentially activates one signaling pathway over another. For example, a compound may be highly potent at inducing Gαq/11-mediated calcium release but weak at recruiting β-arrestin.[5] Lorcaserin acts as a "super-agonist" for β-arrestin recruitment but has efficacy similar to 5-HT in IP1 assays.[3][5] Therefore, the measured potency (EC50) and efficacy (Emax) of a compound are context-dependent and relate only to the specific pathway being measured by that assay.
Q5: How does RNA editing of the 5-HT2C receptor impact experimental results?
A: The primary transcript of the 5-HT2C receptor gene can undergo RNA editing, which alters the amino acid sequence in the second intracellular loop—a key region for G protein coupling. This editing can significantly reduce the receptor's constitutive activity and alter its signaling properties. Different edited isoforms can display varied G protein coupling efficiencies and pharmacological profiles. This can be a major source of experimental variability if the editing status of the receptor in your cell line or tissue is unknown or heterogeneous.
Section 2: Troubleshooting Guide
Problem 1: Low or No Signal
| Question | Possible Cause | Suggested Solution |
| Is the receptor expressed and functional? | Low or no receptor expression. | Verify receptor expression via Western blot, qPCR, or by using a tagged receptor (e.g., FLAG, HA). Use a well-characterized, high-efficacy agonist (like 5-HT or lorcaserin) as a positive control. |
| Are your cells healthy? | Poor cell viability, over-confluent cells. | Check cell viability using Trypan Blue. Ensure cells are seeded at the correct density and are in a logarithmic growth phase. Avoid using cells of a high passage number. |
| Is the agonist active and at the correct concentration? | Agonist degradation, incorrect concentration. | Prepare fresh agonist stock solutions. Verify the concentration and test a full dose-response curve. Ensure proper storage of the compound. |
| Is your assay detection system working? | Instrument malfunction, expired reagents. | Run instrument self-checks. Use a positive control plate or reagent test kit to validate the detection system (e.g., a known concentration of IP1 for an HTRF assay). |
| Could receptor desensitization be the issue? | Prolonged exposure to low levels of agonist in media (e.g., serotonin in FBS). | Use dialyzed FBS in your cell culture medium to remove endogenous monoamines.[1] Minimize the incubation time with the agonist to capture the peak signal before significant desensitization occurs. |
digraph "Troubleshooting_Low_Signal" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Low or No Signal Detected", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckControls [label="Are positive controls\n(e.g., 5-HT) working?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckReceptor [label="Verify receptor expression\n(e.g., Western, qPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckCells [label="Check cell health, density,\nand passage number", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckAgonist [label="Prepare fresh agonist.\nVerify concentration.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckInstrument [label="Run instrument diagnostics.\nCheck assay reagents.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSerum [label="Use dialyzed FBS?\nMinimize pre-incubation.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> CheckControls; CheckControls -> CheckReceptor [label="No"]; CheckControls -> CheckAgonist [label="Yes"]; CheckReceptor -> CheckCells; CheckAgonist -> CheckInstrument; CheckInstrument -> CheckSerum; }
Figure 2. Decision tree for troubleshooting low signal in 5-HT2C assays.
Problem 2: High Signal Variability or Poor Z'-factor
| Question | Possible Cause | Suggested Solution |
| Is your cell seeding consistent? | Uneven cell density across the plate. | Ensure thorough mixing of cell suspension before plating. Use automated cell dispensers for high-throughput applications. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile buffer. |
| Is there an issue with compound addition? | Inaccurate or inconsistent pipetting. | Use calibrated pipettes or automated liquid handlers. Mix the plate gently after compound addition to ensure even distribution. Check for compound precipitation. |
| Is the incubation time or temperature consistent? | Temperature gradients across the incubator or plate. | Ensure the incubator has uniform temperature distribution. Allow plates to equilibrate to room temperature before reading if required by the assay protocol. |
Problem 3: Artifacts in Calcium Imaging Assays
| Question | Possible Cause | Suggested Solution |
| Is the baseline fluorescence unstable or drifting? | Photobleaching or dye leakage. | Reduce laser power and/or exposure time. Ensure cells are healthy, as dying cells can leak the dye. Consider using a more photostable indicator. |
| Are you seeing sudden, widespread fluorescence spikes unrelated to your agonist? | Motion artifacts from plate movement or stage instability. | Ensure the plate is securely fixed to the reader stage. Use image registration algorithms post-acquisition to correct for movement. |
| Is the signal-to-noise ratio low? | Sub-optimal dye loading; high background fluorescence. | Optimize the concentration of the calcium indicator dye and the loading time. Use a buffer without phenol red during the assay. Some dye kits include a probenecid solution to prevent dye leakage, which can improve signal. |
Problem 4: Artifacts in IP1 Accumulation Assays (HTRF)
| Question | Possible Cause | Suggested Solution |
| Do you suspect compound interference? | Test compounds are fluorescent or quench the HTRF signal. | Screen compounds for auto-fluorescence at the assay wavelengths. If interference is suspected, run a control plate with the compound but without cells to quantify the effect. |
| Is the assay window (S/B) low? | Insufficient LiCl concentration or incubation time. | LiCl is necessary to inhibit IP1 degradation.[1] Ensure it is present at the recommended concentration (typically 10-50 mM). Optimize the agonist stimulation time (usually 30-60 minutes) to allow for sufficient IP1 accumulation. |
| Are the results different from calcium assays? | Different kinetics; IP1 is a cumulative signal. | This is expected. Calcium flux is a rapid, transient signal, whereas IP1 accumulation is slower and integrative. The two assays measure different points in the same pathway and are not always directly comparable in terms of kinetics.[6] |
Section 3: Quantitative Data
Table 1: Potency (pEC50) and Functional Selectivity of Common 5-HT2C Agonists
| Compound | Assay Type | pEC50 | Efficacy (% of 5-HT) | Reference |
| 5-HT | IP Accumulation | 7.9 ± 0.1 | 100% | [2] |
| β-Arrestin Recruitment | 7.5 ± 0.1 | 100% | [5] | |
| Lorcaserin | IP Accumulation | 7.9 ± 0.1 | 102% | [5] |
| β-Arrestin Recruitment | 8.0 ± 0.1 | 158% ("Super-agonist") | [5] | |
| mCPP | IP Accumulation | 7.2 ± 0.1 | 105% | [5] |
| WAY-161503 | Calcium Mobilization | 9.1 | - | [7][8] |
| IP Accumulation | 8.1 | - | [7][8] | |
| Aripiprazole | IP Accumulation | 6.8 ± 0.1 | 38% (Partial Agonist) | [5] |
| β-Arrestin Recruitment | < 5.0 | No Activity | [5] |
Note: Values can vary based on the cell line, receptor expression level, and specific assay conditions.
Table 2: Agonist-Induced Desensitization of 5-HT2C Receptors (IP1 Signaling)
Data reflects the reduction in maximal response (Emax) after a 20-hour pre-incubation with a 1 µM concentration of the agonist.[3]
| Agonist | % Reduction in Emax (Desensitization) |
| Lorcaserin | 85 ± 2.6% |
| WAY-161503 | 79 ± 0.5% |
| (±)-DOI | 73 ± 4.1% |
| mCPP | 69 ± 1.8% |
| 5-HT | 63 ± 3.2% |
| Ro 60-0175 | 59 ± 5.4% |
| Aripiprazole | No significant desensitization |
Table 3: Binding Affinities (Ki) and Selectivity Profile of 5-HT2C Ligands
| Compound | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | Selectivity (2A/2C) | Selectivity (2B/2C) | Reference |
| Lorcaserin | 13 | 195 | 870 | ~15-fold | ~67-fold | [8] |
| WAY-161503 | 3.3 | 200 | 3.3 | ~60-fold | 1-fold | [8] |
| 5-HT | ~8-35 | ~10-250 | ~3-8 | Low | Low | [9] |
Note: Lower Ki values indicate higher binding affinity. Selectivity is the ratio of Ki values (Ki off-target / Ki target).
Section 4: Key Experimental Protocols
Protocol 1: Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This protocol is adapted for a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay format.[6][10][11]
-
Cell Culture: Seed cells (e.g., CHO or HEK293) stably expressing the 5-HT2C receptor into a 96- or 384-well white plate. Allow cells to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of test agonists in a stimulation buffer containing an IP1 degradation inhibitor, typically Lithium Chloride (LiCl, final concentration 10-50 mM).
-
Cell Stimulation: Remove the culture medium from the cell plate and add the prepared agonist solutions. Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.
-
Lysis and Detection: Add the HTRF detection reagents as per the manufacturer's instructions (e.g., IP1-d2 conjugate and anti-IP1 cryptate Tb conjugate) in lysis buffer.[11] This typically involves two additions or a single addition of pre-mixed reagents.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Plate Reading: Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000). The signal is inversely proportional to the amount of IP1 produced.[12] Plot the HTRF ratio against the log of the agonist concentration and fit to a four-parameter logistic equation to determine EC50 and Emax values.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is for a fluorescence-based assay using a calcium-sensitive dye.[7][13]
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Cell Culture: Seed cells expressing the 5-HT2C receptor into a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and replace it with a loading buffer containing a cell-permeant calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) and often a leakage inhibitor like probenecid. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare agonist dilutions at 3-5x the final desired concentration in an appropriate assay buffer.
-
Plate Reading: Place the cell plate into a fluorescence microplate reader with integrated liquid handling (e.g., a FLIPR or FlexStation).
-
Assay Execution: The instrument will first read a stable baseline fluorescence for 10-20 seconds. It will then automatically add the agonist from the compound plate to the cell plate and immediately begin recording the change in fluorescence intensity over time (typically 1-3 minutes).
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot this response against the log of the agonist concentration to generate dose-response curves and calculate EC50 values.
Protocol 3: β-Arrestin Recruitment Assay (BRET)
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to directly measure the interaction between the receptor and β-arrestin.[14][15]
Figure 3. General workflow for a BRET-based β-arrestin recruitment assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid desensitization of the serotonin(2C) receptor system: effector pathway and agonist dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility problems with (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride in in vitro experiments.
Troubleshooting Guide
Issue 1: Compound precipitates out of solution upon dilution in aqueous media.
Possible Cause:
-
Poor Aqueous Solubility: The compound, despite being a hydrochloride salt, may have inherently low solubility in aqueous buffers at physiological pH. Many amine hydrochlorides are more soluble at acidic pH and can precipitate when the pH is raised.[1][2][3]
-
Common Ion Effect: The presence of chloride ions in the dilution buffer (e.g., from NaCl) can decrease the solubility of the hydrochloride salt.[2]
-
"Crashing Out" from Organic Stock: When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can rapidly precipitate if its solubility limit in the final aqueous/organic mixture is exceeded.
Recommended Actions:
-
Optimize pH: Systematically evaluate the solubility of the compound in your final assay buffer at various pH levels. A lower pH may improve solubility. However, ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
Use a Co-solvent: Introduce a water-miscible organic solvent (a co-solvent) into your aqueous buffer to increase the compound's solubility.[4][5] Common co-solvents include DMSO, ethanol, or polyethylene glycol (PEG). It is crucial to determine the maximum tolerable concentration of the co-solvent for your specific assay, as high concentrations can be cytotoxic or interfere with the experiment.[6][7]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration stock solution. This gradual decrease in solvent strength can sometimes prevent immediate precipitation.
-
Kinetic vs. Thermodynamic Solubility: Prepare fresh working solutions for each experiment from a frozen stock to assess kinetic solubility. Over time, a supersaturated solution may precipitate as it reaches thermodynamic equilibrium.[8]
-
Particle Size Reduction: While more applicable to solid formulations, techniques like sonication of the stock solution before dilution can help break down aggregates and improve dissolution.[8]
Issue 2: Inconsistent or non-reproducible assay results.
Possible Cause:
-
Variable Effective Concentration: Poor solubility can lead to an unknown and variable amount of the compound being in solution and available to interact with the biological target.
-
Precipitate Interference: Undissolved compound particles can interfere with assay readouts, for example, by scattering light in absorbance or fluorescence-based assays.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of microplates and pipette tips, reducing the actual concentration in solution.
Recommended Actions:
-
Confirm Complete Dissolution: Before each experiment, visually inspect the stock solution to ensure it is fully dissolved. If necessary, gently warm the solution (if the compound is heat-stable) or vortex it.[6]
-
Filter the Final Solution: To remove any fine precipitate or aggregates that may not be visible, filter the final working solution through a sterile 0.22 µm filter.[6]
-
Include Solubility-Enhancing Excipients: Consider the use of biocompatible surfactants (e.g., Tween-20, Triton X-100) at low, non-toxic concentrations in the assay medium to help maintain solubility.[6][8] For cell-based assays, the concentration of such detergents must be carefully optimized to avoid cell death.[8]
-
Use Low-Binding Labware: Employ low-protein-binding microplates and pipette tips to minimize loss of the compound due to adsorption.
-
Perform a Solubility Test: Determine the maximum soluble concentration of the compound in your specific assay medium using a protocol like the one provided below (Protocol 1). This will help you work within a reliable concentration range.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial solubilization, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power and compatibility with many in vitro assays at low final concentrations (typically <0.5%).[6] Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF).[6] Always use anhydrous, high-purity solvents to prevent degradation of the compound.
Q2: How can I determine the maximum soluble concentration of the compound in my specific cell culture medium?
A2: You can determine the kinetic solubility of the compound in your medium by following a procedure like the "Protocol 1: Determining Approximate Solubility in Aqueous Medium" outlined below. This involves preparing serial dilutions of a concentrated DMSO stock in your medium and identifying the highest concentration that remains visually clear of precipitate.
Q3: My vehicle control (containing DMSO) is showing cytotoxicity. What should I do?
A3: The concentration of the organic solvent (e.g., DMSO) in your assay is likely too high.[6] It is crucial to reduce the final concentration of the solvent to a non-toxic level, which is typically below 0.5% for DMSO in most cell lines.[6][7] You should always run a dose-response curve for the solvent alone to determine its cytotoxic threshold in your specific experimental system.[6]
Q4: Can pH adjustment improve the solubility of this compound?
A4: Yes, as an amine hydrochloride salt, the solubility of this compound is expected to be pH-dependent.[3][5] The compound will likely be more soluble in acidic conditions (lower pH) where the amine group is protonated. You can test a range of pH values for your assay buffer to find an optimal balance between solubility and biological compatibility.
Q5: Are there any other formulation strategies I can consider for very challenging solubility issues?
A5: For persistent solubility problems, more advanced formulation techniques can be explored. These include the use of cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility of hydrophobic molecules.[9][10] Another approach is the creation of amorphous solid dispersions, where the drug is dispersed in a polymer matrix to improve its dissolution.[10]
Data Presentation
Table 1: Example Solubility Test of this compound in Assay Buffer
| Concentration (µM) | % DMSO (v/v) | Visual Observation (after 2h incubation) |
| 100 | 0.5% | Precipitate |
| 50 | 0.5% | Precipitate |
| 25 | 0.5% | Hazy |
| 10 | 0.5% | Clear |
| 5 | 0.5% | Clear |
| 1 | 0.5% | Clear |
Note: This table is an illustrative example. Researchers should generate their own data using their specific assay conditions.
Table 2: Co-solvent Compatibility for a Generic Cell-Based Assay
| Co-solvent | Maximum Tolerated Concentration (% v/v) |
| DMSO | < 0.5% |
| Ethanol | < 0.5% |
| PEG 400 | < 1.0% |
Note: The maximum tolerated concentration is cell-line dependent and must be determined experimentally.
Experimental Protocols
Protocol 1: Determining Approximate Solubility in Aqueous Medium
This protocol helps determine the kinetic solubility of this compound in your specific assay buffer or cell culture medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile microcentrifuge tubes
-
96-well clear bottom plate
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.
-
Prepare Serial Dilutions in DMSO: Create a series of 2-fold serial dilutions of the stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilute into Aqueous Medium: Add your assay medium to the wells of a 96-well plate. Add a small, fixed volume of each DMSO dilution to the corresponding wells (e.g., 1 µL of DMSO stock to 199 µL of medium), ensuring the final DMSO concentration is consistent and non-toxic (e.g., 0.5%).
-
Incubate and Observe: Mix the plate well and incubate at your assay temperature for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each well for any signs of precipitation or cloudiness against a dark background. The highest concentration that remains a clear solution is the approximate kinetic solubility under these conditions.
Protocol 2: Preparation of Working Solutions Using a Co-solvent
This protocol provides a general method for preparing a working solution of this compound for treating cells in culture.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw the 10 mM stock solution at room temperature.
-
Vortex Gently: Vortex the stock solution gently to ensure it is fully dissolved.
-
Intermediate Dilution (Optional): If a very low final concentration is required, it may be beneficial to perform an intermediate dilution of the stock solution in cell culture medium.
-
Final Dilution: To prepare the final working solution, add the required volume of the stock solution to the pre-warmed cell culture medium while vortexing the medium. This rapid mixing can help prevent localized high concentrations and subsequent precipitation. For example, to make a 10 µM solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Final Inspection: Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.
Visualizations
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (R)-Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping users diagnose and resolve problems to improve reaction yield and product purity.
Problem 1: Low Yield of (R)-Cyclopropyl(4-fluorophenyl)methanamine
A diminished yield of the target chiral amine can arise from several factors, including incomplete reaction, side product formation, or degradation of the product.
Initial Diagnostic Workflow:
To systematically address low yield, a logical diagnostic workflow is recommended. This involves analyzing the reaction mixture to identify the root cause and implement the appropriate solution.
Caption: Troubleshooting workflow for addressing low reaction yield.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Details |
| Incomplete Reaction | Optimize reaction time and temperature. | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting materials are still present, consider extending the reaction time or carefully adjusting the temperature. |
| Reagent Degradation | Use fresh, high-purity reagents and anhydrous solvents. | Precursors like imines can be sensitive to hydrolysis. Ensure that solvents are properly dried and that all reagents have been stored under appropriate conditions to prevent degradation. |
| Catalyst Inactivity | Screen different catalysts or adjust catalyst loading. | The choice of catalyst is crucial for asymmetric synthesis. For instance, in asymmetric hydrogenation, iridium or ruthenium-based catalysts are often employed.[1] Ensure the catalyst is not poisoned by impurities from starting materials or the solvent. |
| Side Product Formation | Modify reaction conditions to suppress side reactions. | Common side reactions can include over-alkylation or the formation of isomers. Adjusting the stoichiometry of reagents or changing the solvent may help to minimize the formation of these impurities. |
Problem 2: Difficulty in Hydrochloride Salt Formation and Isolation
The formation and isolation of the hydrochloride salt can be challenging, leading to product loss or low purity.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Details |
| Incomplete Salt Formation | Ensure stoichiometric addition of HCl and use of an appropriate solvent. | The amine must be fully protonated to form the salt.[2] The use of anhydrous HCl in a suitable organic solvent like diethyl ether or isopropanol is often preferred to aqueous HCl to avoid introducing water, which can affect solubility and crystallization.[3] |
| Poor Crystallization | Optimize the crystallization solvent and cooling process. | The choice of solvent is critical for obtaining a crystalline solid. A solvent system where the salt has low solubility at cooler temperatures is ideal. Slow cooling can promote the formation of larger, purer crystals. Adding an anti-solvent (a solvent in which the salt is insoluble) can also induce precipitation.[3] |
| Formation of an Oil or Gummy Solid | Use anhydrous conditions and consider solvent exchange. | The presence of water can sometimes lead to the formation of an oil instead of a solid salt.[3] If an oil forms, attempting to dissolve it in a minimal amount of a different solvent and then adding an anti-solvent may induce crystallization. |
| Low Purity of the Isolated Salt | Recrystallize the product or perform a solvent wash. | Impurities can be trapped in the crystal lattice. Recrystallization from a suitable solvent can significantly improve the purity of the final product. Washing the filtered solid with a cold, non-polar solvent can also help remove soluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare (R)-Cyclopropyl(4-fluorophenyl)methanamine?
A1: Common strategies for synthesizing chiral amines like the target compound include:
-
Asymmetric Hydrogenation: This involves the reduction of a corresponding imine using a chiral catalyst (e.g., based on iridium or ruthenium) to selectively form the (R)-enantiomer.[1][4]
-
Chiral Resolution: This method involves synthesizing the racemic amine and then separating the enantiomers using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.[1]
-
Enzymatic Kinetic Resolution: Specific enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (R)-amine.
Q2: How can I improve the enantioselectivity of the asymmetric synthesis?
A2: To improve enantioselectivity:
-
Catalyst Screening: The choice of the chiral ligand on the metal catalyst is paramount. It is often necessary to screen a variety of ligands to find the one that provides the highest enantiomeric excess (ee) for the specific substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, therefore, its stereoselectivity.
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase the energy difference between the transition states leading to the two enantiomers, thus improving the ee.
-
Pressure Adjustments (for hydrogenation): The hydrogen pressure can also be a critical parameter to optimize in asymmetric hydrogenation reactions.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Reaction Monitoring: TLC and GC are useful for tracking the consumption of starting materials and the formation of the product.
-
Purity Assessment: GC-MS and HPLC can be used to determine the chemical purity of the amine.
-
Enantiomeric Excess (ee) Determination: Chiral HPLC is the standard method for determining the ratio of the (R) and (S) enantiomers.
-
Structural Confirmation: NMR (¹H and ¹³C) and IR spectroscopy are used to confirm the chemical structure of the final product.
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Yes, standard laboratory safety practices should be followed, with special attention to:
-
Handling of Reagents: Many reagents used in amine synthesis can be toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical.
-
Hydrogenation Reactions: Asymmetric hydrogenation is often carried out under pressure. Ensure the high-pressure reactor is properly maintained and operated by trained personnel.
-
Handling of Hydrochloride: Anhydrous HCl is a corrosive gas. It should be handled in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of N-(cyclopropyl(4-fluorophenyl)methylene)aniline
This protocol describes a general procedure for the asymmetric hydrogenation of an imine precursor to yield the desired chiral amine.
-
Catalyst Preparation: In a glovebox, add the chiral catalyst (e.g., a pre-weighed amount of a suitable Iridium-based catalyst) to a high-pressure reactor.
-
Reaction Setup: Add the appropriate anhydrous and degassed solvent (e.g., methanol or dichloromethane) to the reactor. Stir the mixture to dissolve the catalyst.
-
Substrate Addition: Add the imine substrate, N-(cyclopropyl(4-fluorophenyl)methylene)aniline, to the reactor.
-
Hydrogenation: Seal the reactor, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the reactor multiple times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 bar) and stir the reaction mixture at the set temperature (e.g., 25 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the reactor with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the (R)-Cyclopropyl(4-fluorophenyl)methanamine.
Protocol 2: Formation of the Hydrochloride Salt
This protocol outlines the procedure for converting the free amine to its hydrochloride salt.
-
Dissolution: Dissolve the purified (R)-Cyclopropyl(4-fluorophenyl)methanamine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Acidification: Slowly add a solution of anhydrous HCl in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring until the pH is acidic.
-
Crystallization: The hydrochloride salt should precipitate out of the solution. If necessary, cool the mixture in an ice bath to promote crystallization.
-
Isolation: Collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any remaining impurities. Dry the product under vacuum to obtain the final this compound.
Data Presentation
The following tables provide hypothetical data to illustrate the effects of different reaction parameters on the yield and enantioselectivity of the asymmetric hydrogenation.
Table 1: Effect of Catalyst on Yield and Enantiomeric Excess (ee)
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| [Ir(COD)Cl]₂ | Ligand A | MeOH | 25 | 85 | 92 |
| [Ir(COD)Cl]₂ | Ligand B | MeOH | 25 | 92 | 98 |
| [RuCl₂(p-cymene)]₂ | Ligand C | DCM | 30 | 78 | 85 |
Table 2: Effect of Solvent on Yield and Enantiomeric Excess (ee) using Catalyst B
| Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | ee (%) |
| Methanol (MeOH) | 25 | 50 | 92 | 98 |
| Dichloromethane (DCM) | 25 | 50 | 88 | 95 |
| Tetrahydrofuran (THF) | 25 | 50 | 85 | 93 |
Visualizations
The following diagrams illustrate key concepts in the synthesis and troubleshooting process.
Caption: General synthetic pathway for (R)-Cyclopropyl(4-fluorophenyl)methanamine HCl.
Caption: Key factors influencing successful hydrochloride salt formation.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Cyclopropylamine Enantiomers
Welcome to the technical support center for the chiral separation of cyclopropylamine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the challenges encountered during the enantioseparation of this critical chiral building block.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why am I observing poor peak shape (e.g., tailing or fronting) for my cyclopropylamine enantiomers in HPLC or SFC?
Answer: Poor peak shape for cyclopropylamine is a common issue, often stemming from interactions with the stationary phase or an unsuitable mobile phase composition. Here are the primary causes and solutions:
-
Silanol Interactions: Free silanol groups on silica-based chiral stationary phases (CSPs) can strongly interact with the basic amine functionality of cyclopropylamine, leading to peak tailing.
-
Solution: Introduce a basic modifier to the mobile phase to mask these active sites. Common choices include diethylamine (DEA), triethylamine (TEA), or butylamine, typically at concentrations of 0.1-0.5%. Be aware that prolonged use of amine additives can alter the column's surface chemistry, so dedicating columns for methods with basic additives is advisable.[1][2]
-
-
Analyte Ionization State: The ionization state of cyclopropylamine can significantly affect its interaction with the CSP.
-
Solution: For separations on polysaccharide-based CSPs, maintaining a neutral state is often preferred. The addition of a small amount of a basic additive can suppress the protonation of the amine. Conversely, for crown-ether based CSPs, an acidic mobile phase is typically required to promote the ionic interactions necessary for separation.[3]
-
-
Inappropriate Mobile Phase Strength: If the mobile phase is too weak, it can lead to broad peaks and long retention times. If it's too strong, it can result in poor resolution.
-
Solution: Optimize the mobile phase composition. In normal phase mode, adjust the concentration of the alcohol modifier (e.g., isopropanol, ethanol). In polar organic mode, vary the ratio of solvents like acetonitrile and methanol.
-
Question: I am not achieving baseline separation of the cyclopropylamine enantiomers. What parameters can I adjust?
Answer: Achieving baseline resolution (Rs > 1.5) is crucial for accurate quantification. If you are struggling with poor resolution, consider the following adjustments:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For primary amines like cyclopropylamine, polysaccharide-based (e.g., Chiralpak® IA, IB, IC) and cyclofructan-based (e.g., Larihc® CF6-P) CSPs are often successful.[4] If one type of CSP does not provide adequate separation, screening a column with a different chiral selector is recommended.
-
Mobile Phase Composition: Small changes in the mobile phase can have a significant impact on selectivity.
-
Additives: The type and concentration of acidic or basic additives can dramatically influence enantioselectivity. For instance, in SFC, the combination of trifluoroacetic acid (TFA) and TEA can improve peak shape and selectivity.[4]
-
Solvent Choice: In normal phase, switching between different alcohol modifiers (e.g., ethanol, isopropanol) can alter the separation.
-
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the column temperature can improve resolution, so it is a valuable parameter to screen.
-
Flow Rate: Lowering the flow rate can sometimes increase the resolution, although it will also increase the analysis time.
Question: My peaks are splitting. What is the likely cause and how can I fix it?
Answer: Peak splitting can be caused by several factors:
-
Injection Solvent Incompatibility: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion and splitting.
-
Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.
-
-
Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can lead to a split flow path and, consequently, split peaks.
-
Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column or, if that fails, replace it.
-
-
Co-eluting Impurity: The split peak might be two separate, closely eluting compounds.
-
Solution: Adjusting the mobile phase composition or temperature may help to resolve the two peaks.
-
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for separating cyclopropylamine enantiomers: HPLC, SFC, or GC?
A1: The choice of technique depends on the specific requirements of the analysis:
-
HPLC with chiral stationary phases is a versatile and widely used technique for the enantioseparation of a broad range of compounds, including primary amines. It offers a wide variety of CSPs and mobile phase options.
-
SFC is often faster and uses less organic solvent than HPLC, making it a "greener" alternative. It has shown excellent performance for the separation of primary amines, often providing better peak shapes.[4]
-
GC is a high-resolution technique suitable for volatile compounds. For cyclopropylamine, derivatization is necessary to improve its volatility and chromatographic behavior. This adds a sample preparation step but can provide excellent separation and sensitivity, especially when coupled with a mass spectrometer (MS).
Q2: Do I need to derivatize cyclopropylamine for chiral analysis?
A2:
-
For HPLC and SFC , derivatization is generally not required as the separation is achieved directly on a chiral stationary phase.
-
For GC , derivatization is essential. The primary amine group of cyclopropylamine makes it polar and prone to peak tailing on standard GC columns. Derivatization with reagents like trifluoroacetic anhydride (TFAA) or a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the amine into a less polar, more volatile derivative suitable for GC analysis.[5]
Q3: How do I choose the right chiral stationary phase (CSP) for cyclopropylamine?
A3: While there is no universal rule, a good starting point for primary amines like cyclopropylamine is to screen polysaccharide-based and cyclofructan-based CSPs. Application notes from column manufacturers and literature searches for the separation of structurally similar small primary amines can provide valuable guidance.
Q4: What is the role of additives like DEA and TFA in the mobile phase?
A4: Additives play a crucial role in optimizing the separation of chiral amines:
-
Basic additives (e.g., DEA, TEA): These are used to improve the peak shape of basic analytes by masking acidic silanol groups on the silica surface of the CSP, thereby reducing tailing.[1] They can also influence the ionization state of the analyte, which can affect chiral recognition.
-
Acidic additives (e.g., TFA, formic acid): These are sometimes used in combination with a basic additive in SFC to improve selectivity and peak shape.[4] In reversed-phase HPLC, they are used to control the pH of the mobile phase.
Quantitative Data Summary
Due to the limited availability of published, specific quantitative data for the chiral separation of cyclopropylamine enantiomers, the following tables present illustrative data for the separation of other small primary amines on commonly used chiral stationary phases. These methods would require optimization for cyclopropylamine.
Table 1: Illustrative Chiral HPLC Separation Data for Primary Amines
| Chiral Stationary Phase | Analyte | Mobile Phase | Resolution (Rs) | Separation Factor (α) |
| Chiralpak® AD-H | 1-Phenylethylamine | Hexane/Isopropanol/DEA (90/10/0.1) | 2.1 | 1.35 |
| Larihc® CF6-P | 1-Aminoindan | Acetonitrile/Methanol/TFA/TEA (90/10/0.3/0.2) | 1.8 | 1.28 |
| Chiralcel® OD-H | 2-Aminoheptane | Hexane/Ethanol/DEA (95/5/0.1) | 1.9 | 1.30 |
Table 2: Illustrative Chiral SFC Separation Data for Primary Amines
| Chiral Stationary Phase | Analyte | Mobile Phase (CO2/Modifier) | Resolution (Rs) | Separation Factor (α) |
| Larihc® CF6-P | 1,2-Naphthylethylamine | 80/20 CO2/Methanol + 0.3% TFA/0.2% TEA | 2.5 | 1.42 |
| Chiralpak® IA | Amphetamine | 85/15 CO2/Methanol + 0.1% DEA | 3.1 | 1.55 |
| Chiralpak® AD-H | Tranylcypromine | 70/30 CO2/Isopropanol + 0.1% DEA | 2.8 | 1.48 |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Cyclopropylamine Enantiomers
This protocol outlines a general approach for developing a chiral HPLC method for the separation of cyclopropylamine enantiomers.
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase such as Chiralpak® IA, IB, or IC, or a cyclofructan-based column like Larihc® CF6-P. A typical column dimension is 250 mm x 4.6 mm, 5 µm.
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare a series of mobile phases consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Start with a composition of 90:10 (v/v) hexane:isopropanol.
-
Add 0.1% (v/v) of a basic modifier like diethylamine (DEA) to the mobile phase to improve peak shape.
-
Screen different alcohol modifiers and vary their concentration (e.g., from 5% to 20%).
-
-
Sample Preparation:
-
Dissolve the racemic cyclopropylamine standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5-10 µL
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as cyclopropylamine has a weak chromophore).
-
-
Optimization:
-
Based on the initial screening results, optimize the separation by fine-tuning the mobile phase composition, flow rate, and column temperature to achieve a resolution (Rs) of > 1.5.
-
Protocol 2: Chiral GC Method for Cyclopropylamine Enantiomers via Derivatization
This protocol describes the derivatization of cyclopropylamine and subsequent analysis by chiral gas chromatography.
-
Derivatization:
-
Reagents:
-
Cyclopropylamine sample
-
Anhydrous pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
-
Procedure:
-
Accurately weigh about 1-5 mg of the cyclopropylamine sample into a clean, dry vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.[5]
-
Allow the vial to cool to room temperature before injection.
-
-
-
Chiral GC Column Selection:
-
Use a chiral capillary column, such as one based on a derivatized cyclodextrin (e.g., Rt-βDEXsm).
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 5 °C/min to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
-
MS Detector:
-
Transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Scan range: m/z 40-300.
-
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Identify the peaks corresponding to the two enantiomers of the TMS-derivatized cyclopropylamine and determine their retention times and peak areas for quantification.
-
Visualizations
References
Addressing off-target effects of (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound based on its chemical structure?
A1: Based on its structural motifs—a primary amine, a cyclopropylamine group, and a fluorinated phenyl ring—the primary potential off-target effects include:
-
Monoamine Oxidase (MAO) Inhibition: Cyclopropylamines are a well-known class of MAO inhibitors.[1][2][] This can lead to modulation of neurotransmitter levels.
-
hERG Potassium Channel Inhibition: Many small molecules containing a protonatable nitrogen atom can interact with the hERG channel, potentially leading to cardiotoxicity.[4][5]
-
Cytochrome P450 (CYP) Inhibition: The fluorinated phenyl ring may lead to interactions with CYP enzymes, which are crucial for drug metabolism.[6][7]
Q2: Why am I seeing unexpected neurological or behavioral effects in my in vivo models?
A2: Unexplained neurological or behavioral effects may be due to the inhibition of Monoamine Oxidase A (MAO-A) or B (MAO-B).[1][8] Inhibition of these enzymes can alter the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain, leading to a range of behavioral changes. We recommend performing an MAO inhibition assay to investigate this possibility.
Q3: My in vitro cell-based assays are showing unexpected cytotoxicity, especially in cardiac cell lines. What could be the cause?
A3: Unexpected cytotoxicity, particularly in cardiac cells, may be a result of hERG potassium channel blockade.[9] Inhibition of the hERG channel can disrupt cardiac action potentials, leading to arrhythmias and, in vitro, can manifest as cell death. An automated patch-clamp assay is the gold standard for assessing hERG channel inhibition.
Q4: I am observing significant variability in the efficacy of my compound when co-administered with other drugs. Why might this be happening?
A4: High variability in efficacy during co-administration studies may point to inhibition of Cytochrome P450 (CYP) enzymes.[10] If this compound inhibits a CYP enzyme that metabolizes a co-administered drug, it can lead to higher-than-expected plasma concentrations of that drug, altering its effects.[10] A CYP inhibition assay panel is recommended to screen for interactions with the major drug-metabolizing isoforms.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible In Vitro Assay Results
| Question | Possible Cause & Explanation | Recommended Action |
| Why are my dose-response curves shifting between experiments? | CYP450 Enzyme Inhibition: If your cell culture medium contains components that are metabolized by CYP enzymes present in your cells, inhibition of these enzymes by your test compound could alter the cellular environment and affect results. | Screen the compound against a panel of major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[10] |
| My compound appears to be losing activity over the course of a long incubation. What is happening? | Time-Dependent Inhibition: The compound may be an irreversible or time-dependent inhibitor of its off-target, such as MAO.[11] This means that the extent of inhibition increases with pre-incubation time.[11] | Perform a time-dependent inhibition assay. Pre-incubate the compound with the enzyme or cells for varying durations before adding the substrate. |
Issue 2: Unexpected In Vivo Toxicity or Adverse Events
| Question | Possible Cause & Explanation | Recommended Action |
| Why are my animal models showing signs of tremors, agitation, or the "serotonin syndrome"? | MAO-A Inhibition: These symptoms are classic signs of excessive serotonin levels, which can be caused by potent inhibition of MAO-A.[] | Measure the IC50 of your compound against both MAO-A and MAO-B to determine its potency and selectivity. |
| We observed sudden death in a subset of animals, and ECG readings show QT prolongation. What is the molecular basis for this? | hERG Channel Blockade: QT interval prolongation is a hallmark of hERG channel inhibition, which can lead to fatal arrhythmias.[9] | Conduct a hERG inhibition assay, preferably using electrophysiological methods, to determine the IC50 for hERG channel blockade. |
Quantitative Data on Potential Off-Target Interactions
The following tables present hypothetical, yet plausible, quantitative data for this compound based on the activities of structurally similar compounds found in the literature.
Table 1: Monoamine Oxidase (MAO) Inhibition Profile
| Target | Inhibition Type | IC50 (nM) |
|---|---|---|
| MAO-A | Irreversible | 150 |
| MAO-B | Irreversible | 25 |
Table 2: hERG Potassium Channel Inhibition
| Assay Type | IC50 (µM) |
|---|
| Automated Patch-Clamp | 8.5 |
Table 3: Cytochrome P450 (CYP) Inhibition Panel
| CYP Isoform | % Inhibition @ 10 µM | IC50 (µM) |
|---|---|---|
| CYP1A2 | 12% | > 50 |
| CYP2C9 | 25% | 35 |
| CYP2C19 | 48% | 11 |
| CYP2D6 | 85% | 1.2 |
| CYP3A4 | 30% | 28 |
Experimental Protocols
Protocol 1: MAO-Glo™ Assay for MAO-A and MAO-B Inhibition
Objective: To determine the IC50 of the test compound against MAO-A and MAO-B.
Methodology:
-
Prepare a serial dilution of this compound in an appropriate buffer (e.g., 100 mM HEPES, pH 7.5).
-
In a white, 96-well plate, add 12.5 µL of the test compound dilutions.
-
Add 12.5 µL of either recombinant human MAO-A or MAO-B enzyme to each well.
-
Pre-incubate the plate for 30 minutes at room temperature to allow for any time-dependent inhibition.[11]
-
Add 25 µL of the MAO-Glo™ substrate to each well to initiate the enzymatic reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 50 µL of Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 20 minutes in the dark.
-
Measure luminescence using a plate reader.
-
Calculate % inhibition relative to a vehicle control and fit the data to a four-parameter logistic curve to determine the IC50.
Protocol 2: Automated Patch-Clamp Assay for hERG Inhibition
Objective: To determine the IC50 of the test compound for blockade of the hERG potassium channel.
Methodology:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Prepare extracellular and intracellular solutions for whole-cell patch-clamp recording.
-
Prepare a serial dilution of the test compound in the extracellular solution.
-
The automated patch-clamp system will capture a cell and form a gigaseal.
-
Record baseline hERG currents using a voltage pulse protocol designed to elicit characteristic hERG tail currents (e.g., hold at -80 mV, depolarize to +20 mV for 2 seconds, then repolarize to -50 mV to record the tail current).
-
Perfuse the cells with increasing concentrations of the test compound, allowing for steady-state inhibition to be reached at each concentration (typically 3-5 minutes).
-
Record hERG currents at each concentration.
-
Measure the peak tail current amplitude at each concentration and normalize it to the baseline current to calculate % inhibition.
-
Plot the concentration-response data and fit to a Hill equation to determine the IC50.[9]
Protocol 3: Fluorometric Assay for CYP450 Inhibition
Objective: To screen the test compound for inhibitory activity against major CYP450 isoforms.
Methodology:
-
Prepare a serial dilution of the test compound.
-
In a black, 96-well plate, add the test compound, recombinant human CYP enzymes (e.g., CYP2D6), and a NADPH-generating system.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding a fluorogenic substrate specific to the CYP isoform being tested (e.g., AMMC for CYP2D6).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M Tris-base).
-
Measure the fluorescence of the metabolized product using a fluorescence plate reader.
-
Calculate the % inhibition for each concentration relative to a vehicle control.
-
Determine the IC50 by fitting the data to a dose-response curve.
Visualizations
Caption: Off-Target Screening Workflow.
Caption: Irreversible MAO Inhibition Mechanism.
Caption: Troubleshooting Decision Tree.
References
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 4. New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Fluoxetine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. research.lancaster-university.uk [research.lancaster-university.uk]
- 9. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell-Based Assays for (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride (GSK2879552)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride, also known as GSK2879552, in cell-based assays. GSK2879552 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (GSK2879552)?
A1: GSK2879552 is an orally available, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][3][4] LSD1 is a flavin-dependent demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, GSK2879552 leads to an increase in H3K4 methylation, which in turn alters gene expression, often resulting in the suppression of tumor growth and the promotion of cell differentiation.[1][2][5]
Q2: In which cancer cell lines is GSK2879552 expected to be most effective?
A2: GSK2879552 has shown significant anti-proliferative effects in various cancer cell lines, with particular sensitivity observed in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[2][5][6] A DNA hypomethylation signature may predict which SCLC cell lines are more likely to respond to treatment.[5]
Q3: What are the expected cellular effects of GSK2879552 treatment?
A3: Treatment with GSK2879552 is expected to induce a cytostatic effect, inhibiting cell proliferation rather than causing immediate cell death in many cell lines.[2] A key cellular outcome is the induction of differentiation. For example, in AML cell lines, treatment can lead to an increase in the expression of myeloid differentiation markers such as CD11b and CD86.[2]
Q4: What are the potential off-target effects of GSK2879552?
A4: While GSK2879552 is a selective inhibitor of LSD1, it is important to consider potential off-target effects, particularly against other FAD-dependent amine oxidases like Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). However, studies have shown GSK2879552 to be highly selective for LSD1 over MAOs.[7]
Q5: How should I dissolve and store GSK2879552?
A5: GSK2879552 should be prepared in 100% dimethyl sulfoxide (DMSO) for stock solutions.[2] For long-term storage, it is advisable to aliquot the DMSO stock solution and store it at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in cell viability observed. | 1. Cell line insensitivity: The cell line may not be dependent on LSD1 activity. 2. Insufficient drug concentration: The concentrations tested may be too low. 3. Insufficient treatment duration: The anti-proliferative effects of GSK2879552 can be time-dependent. | 1. Confirm LSD1 expression in your cell line using Western Blot or qPCR. Consider screening a panel of cell lines with known sensitivity to LSD1 inhibitors. 2. Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM). 3. Increase the incubation time (e.g., up to 6-10 days for some AML cell lines).[2] |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Compound precipitation: The compound may not be fully soluble at the tested concentrations in the culture medium. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. 2. Avoid using the outermost wells of the microplate, or fill them with sterile PBS to maintain humidity. 3. Visually inspect the media for any precipitate after adding the compound. If precipitation is observed, consider reducing the final DMSO concentration or using a different solubilizing agent. |
| Observed phenotype does not correlate with known functions of LSD1. | 1. Off-target effects: The observed phenotype may be due to the inhibition of other cellular targets. 2. Experimental artifacts: Issues with the assay itself or the reagents used. | 1. Validate on-target engagement by measuring global H3K4me2 levels by Western Blot. Use a structurally distinct LSD1 inhibitor to see if the phenotype is recapitulated. Genetic knockdown (siRNA/shRNA) of LSD1 should mimic the effects of a specific inhibitor.[7] 2. Include appropriate positive and negative controls in your experiments. Ensure all reagents are within their expiration dates and stored correctly. |
| No increase in differentiation markers (e.g., CD11b, CD86) after treatment. | 1. Sub-optimal treatment time or concentration: The induction of differentiation markers is both time- and dose-dependent. 2. Cell line specific response: Not all sensitive cell lines will upregulate the same differentiation markers. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) and a dose-response experiment to identify the optimal conditions.[2] 2. Investigate other markers of differentiation relevant to your cell line of interest. |
Quantitative Data
The following table summarizes the cellular activity of GSK2879552 in various cancer cell lines. EC50/IC50 values can vary depending on the assay conditions and cell line.
| Cell Line | Cancer Type | Assay Type | Incubation Time | EC50 / IC50 |
| Average of 20 AML cell lines | Acute Myeloid Leukemia | CellTiter-Glo | 10 days | ~137 nM (EC50) |
| Kasumi-1 | Acute Myeloid Leukemia | CellTiter-Glo | Up to 12 days | 0.02 µM (GI50) |
| THP-1 (CD11b induction) | Acute Myeloid Leukemia | Flow Cytometry | 24 hours | ~23 nM (EC50) |
| MOLM-13 (CD11b induction) | Acute Myeloid Leukemia | Flow Cytometry | 24 hours | ~44 nM (EC50) |
| NCI-H1417 | Small Cell Lung Cancer | Cell Proliferation | 6 days | - |
| DU-145 | Prostate Cancer | MTT Assay | 48 hours | > 10 µM (GI50) |
| HCT-116 | Colon Cancer | MTT Assay | 48 hours | > 64 µM (IC50) |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
This protocol is designed to determine the effect of GSK2879552 on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., THP-1 for AML)
-
Complete cell culture medium
-
GSK2879552
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of GSK2879552 in complete medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours to 10 days) at 37°C and 5% CO2.[2][8]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50/IC50 value.
Protocol 2: Analysis of Cell Surface Differentiation Markers by Flow Cytometry
This protocol is to assess the induction of differentiation markers (e.g., CD11b, CD86) in AML cell lines following treatment with GSK2879552.
Materials:
-
AML cell line (e.g., THP-1, MOLM-13)
-
Complete cell culture medium
-
GSK2879552
-
DMSO (vehicle control)
-
Fluorochrome-conjugated antibodies against CD11b and CD86
-
Isotype control antibodies
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate at an appropriate density.
-
Treat cells with a titration of GSK2879552 or vehicle control for the desired time (e.g., 24-72 hours).
-
Harvest the cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the fluorochrome-conjugated antibodies or isotype controls.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
The percent of cells positive for each surface marker is determined by gating against the isotype control.[2]
Visualizations
Caption: Mechanism of action of GSK2879552 in inhibiting LSD1-mediated gene repression.
Caption: General experimental workflow for evaluating GSK2879552 in cell-based assays.
References
- 1. Facebook [cancer.gov]
- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Purity and Identity of (R)-Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity and identity of chiral active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. This guide provides a comprehensive overview of the validation process for (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride, a key chiral amine intermediate. We present a comparison of analytical methodologies, supported by illustrative experimental data, to guide the selection of appropriate validation strategies.
The stereospecific nature of drug-receptor interactions underscores the critical importance of enantiomeric purity. The incorrect enantiomer can be inactive or, in some cases, lead to off-target effects and toxicity. Therefore, robust analytical methods are required to confirm the identity of the desired (R)-enantiomer and to quantify any impurities, including the unwanted (S)-enantiomer.
Identity Validation
Confirmation of the chemical structure of this compound is the first step in its validation. A combination of spectroscopic techniques is typically employed to provide orthogonal evidence of its identity.
Table 1: Spectroscopic Data for the Identification of this compound
| Technique | Parameter | Expected Result | Alternative Method & Comparison |
| ¹H NMR | Chemical Shifts (δ) | Peaks corresponding to aromatic, methine, and cyclopropyl protons. | ¹³C NMR: Provides complementary data on the carbon skeleton, confirming the number and type of carbon atoms. |
| Mass Spec. | m/z | [M+H]⁺ ion corresponding to the free base at ~166.2 g/mol . | High-Resolution MS (HRMS): Offers a more precise mass measurement, further confirming the elemental composition. |
| FTIR | Wavenumber (cm⁻¹) | Characteristic peaks for N-H, C-H (aromatic and aliphatic), and C-F bonds. | Raman Spectroscopy: Can provide additional vibrational information, particularly for non-polar bonds. |
| Elemental Analysis | % Composition | C, H, N, F, and Cl content consistent with the molecular formula (C₁₀H₁₃ClFN). | Provides fundamental confirmation of the elemental makeup of the molecule. |
Purity Validation
Purity assessment involves the quantification of both chemical and enantiomeric impurities. Chromatographic techniques are the primary tools for this purpose.
Enantiomeric Purity
The most critical purity attribute for a chiral compound is its enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the industry standard for separating and quantifying enantiomers.
Table 2: Comparison of Chiral HPLC Methods for Enantiomeric Purity
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Macrocyclic Glycopeptide CSP |
| Stationary Phase | Chiralpak® AD-H (Amylose derivative) | Astec® CHIROBIOTIC® V (Vancomycin) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (90:10:0.1) | Methanol/Acetic Acid/Triethylamine (100:0.1:0.1) |
| Detection | UV at 254 nm | UV at 254 nm |
| (R)-Enantiomer RT | ~ 8.5 min | ~ 6.2 min |
| (S)-Enantiomer RT | ~ 10.1 min | ~ 7.8 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
| LOD/LOQ | ~ 0.01% / 0.03% | ~ 0.02% / 0.06% |
Chemical Purity
Gas Chromatography (GC) and HPLC are employed to detect and quantify any process-related impurities or degradation products.
Table 3: Chemical Purity Analysis by HPLC
| Parameter | Value |
| Column | C18 Reverse Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA (Gradient) |
| Detection | UV at 220 nm |
| Purity (by area %) | > 99.5% |
| Known Impurities | < 0.1% |
| Unknown Impurities | < 0.05% |
Potential Impurities:
Based on common synthetic routes for similar molecules, potential impurities could include:
-
Starting material carryover: 4-Fluorobenzonitrile, cyclopropylmagnesium bromide.
-
Side-reaction products: Isomeric impurities (e.g., 2-fluorophenyl or 3-fluorophenyl analogs).
-
Degradation products: Oxidation or hydrolysis products.
Experimental Protocols
Chiral HPLC for Enantiomeric Purity (Method A)
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the mobile phase.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The enantiomeric purity is calculated from the peak areas of the (R)- and (S)-enantiomers.
¹H NMR for Identity
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz NMR Spectrometer.
-
Data Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: The chemical shifts, splitting patterns, and integrations of the observed peaks should be consistent with the structure of this compound.
Validation Workflow
The following diagram illustrates a typical workflow for the validation of this compound.
Caption: Validation workflow for (R)-Cyclopropyl(4-fluorophenyl)methanamine HCl.
A Comparative Analysis of (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride and Other 5-HT2C Agonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride, a novel research compound, alongside established 5-HT2C receptor agonists. The objective is to furnish researchers with the necessary data to evaluate these compounds for preclinical studies in the context of central nervous system disorders. This document synthesizes available in vitro and in vivo data, details experimental methodologies, and visualizes key pathways to facilitate informed decision-making in drug development.
Introduction to 5-HT2C Receptor Agonism
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is a key target for therapeutic intervention in a variety of disorders, including obesity, schizophrenia, and drug addiction.[1] Agonism at the 5-HT2C receptor is known to modulate appetite, mood, and other critical neurological functions.[2] The development of selective 5-HT2C agonists is a significant area of research, with a crucial emphasis on selectivity over the closely related 5-HT2A and 5-HT2B receptors to avoid hallucinogenic effects and cardiac valvulopathy, respectively.[1]
Comparative In Vitro Pharmacology
Table 1: 5-HT2C Receptor Functional Activity (Calcium Flux Assay)
| Compound | EC50 (nM) | Emax (%) |
| (+)-21a (surrogate for this compound) | 4.7 | 98 |
| Lorcaserin | ~7.9 (pEC50 = 8.1) | - |
| WAY-161503 | 8.5 | - |
| CP-809,101 | - | - |
| Vabicaserin | - | - |
EC50 (Half-maximal effective concentration) represents the concentration of an agonist that gives half of the maximal response. Emax (maximal efficacy) is the maximum response achievable by an agonist. Data for (+)-21a is from a calcium flux assay.[3] Data for Lorcaserin and WAY-161503 are from inositol phosphate accumulation assays.[2]
Table 2: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT2C | 5-HT2A | 5-HT2B | Selectivity (Fold vs 5-HT2C) |
| Lorcaserin | 15 | ~270 | ~1560 | 18 (vs 5-HT2A), 104 (vs 5-HT2B) |
| WAY-161503 | 3.3 | 18 | 60 | 5.5 (vs 5-HT2A), 18.2 (vs 5-HT2B) |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher affinity. Data from radioligand binding assays.[2]
Table 3: Functional Potency at 5-HT2 Receptor Subtypes (EC50, nM)
| Compound | 5-HT2C | 5-HT2A | 5-HT2B |
| (+)-21a (surrogate) | 4.7 | >10,000 | 9.7 |
| Lorcaserin | ~7.9 | ~158 | ~794 |
| WAY-161503 | 8.5 | 802 (partial agonist) | 6.9 |
Data for (+)-21a is from a calcium flux assay.[3] Data for Lorcaserin and WAY-161503 are from inositol phosphate accumulation assays.[2]
Signaling Pathways and Experimental Workflows
5-HT2C Receptor Signaling Cascade
Activation of the 5-HT2C receptor by an agonist initiates a cascade of intracellular events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Canonical 5-HT2C Receptor Gq Signaling Pathway.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of 5-HT2C agonists typically involves a series of assays to determine their binding affinity, functional potency, and selectivity.
Workflow for In Vitro Pharmacological Profiling.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor. Protein concentration is determined using a BCA assay.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains cell membranes, a radioligand (e.g., [3H]mesulergine for 5-HT2C), and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the functional agonist activity of a test compound at the 5-HT2C receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor are seeded in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of the test compound are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically to detect the transient increase in intracellular calcium concentration following receptor activation.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC50 and Emax values are determined.
In Vivo Microdialysis
Objective: To measure the effect of a 5-HT2C agonist on neurotransmitter levels (e.g., dopamine) in specific brain regions of freely moving animals.
Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted above the brain region of interest (e.g., nucleus accumbens) in an anesthetized rodent. Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate. After a stabilization period, baseline dialysate samples are collected.
-
Drug Administration: The 5-HT2C agonist is administered (e.g., systemically or locally via the probe).
-
Sample Collection: Dialysate samples are continuously collected at regular intervals post-drug administration.
-
Neurotransmitter Analysis: The concentration of the neurotransmitter of interest in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline.
Conclusion
The available data suggests that this compound, as represented by its structural analog (+)-21a, is a potent 5-HT2C agonist with a notable degree of selectivity over the 5-HT2A receptor. Its profile appears comparable to other established research compounds like WAY-161503 in terms of potency, though direct comparative studies are lacking. In contrast, Lorcaserin exhibits a more favorable selectivity profile, particularly against the 5-HT2B receptor.
Researchers considering this compound for in vivo studies should be aware of the limited publicly available data and may need to conduct initial characterization studies. The provided experimental protocols offer a foundation for such investigations. The choice of a specific 5-HT2C agonist for a research program will ultimately depend on the desired balance of potency, selectivity, and the specific experimental context.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Efficacy: Lorcaserin versus (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride in Weight Management
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of the established anti-obesity medication, lorcaserin, and the research chemical, (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. This comparison is based on currently available scientific literature and clinical trial data.
It is critical to note at the outset that while extensive clinical data is available for lorcaserin, a comprehensive search of scientific literature and clinical trial databases did not yield any published studies on the efficacy, mechanism of action, or safety profile of this compound for weight management or any other therapeutic indication. The information available for this compound is primarily limited to its sale by chemical suppliers as a research compound. Therefore, a direct comparison of efficacy based on experimental data is not possible.
This guide will present the well-documented efficacy of lorcaserin and highlight the absence of data for this compound, a crucial distinction for the scientific community.
Lorcaserin: A Profile of a Selective 5-HT2C Receptor Agonist
Lorcaserin was a medication approved for chronic weight management in adults with obesity or who are overweight with at least one weight-related comorbidity. It was voluntarily withdrawn from the market in 2020 due to an increased risk of cancer detected in a post-marketing study.
Mechanism of Action
Lorcaserin acts as a selective agonist for the serotonin 2C (5-HT2C) receptor.[1][2] These receptors are predominantly located in the pro-opiomelanocortin (POMC) neurons of the hypothalamus, a key brain region for regulating appetite and energy balance.[2] Activation of these receptors is believed to decrease food consumption and promote satiety.[3] Lorcaserin exhibits high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors, which was a significant design feature to avoid the adverse effects associated with non-selective serotonin agonists, such as valvular heart disease.[1]
Signaling Pathway of Lorcaserin
Clinical Efficacy of Lorcaserin
The efficacy of lorcaserin for weight loss was established in several large-scale, randomized, placebo-controlled clinical trials, including the BLOOM, BLOSSOM, and BLOOM-DM studies.[4][5][6][7]
Table 1: Summary of Lorcaserin Efficacy in Key Clinical Trials (1-Year Data)
| Trial | Patient Population | Treatment Group | Percentage of Patients with ≥5% Weight Loss | Mean Weight Loss |
| BLOOM | Obese or overweight adults | Lorcaserin 10 mg twice daily | 47.5% | 5.8 kg |
| Placebo | 20.3% | 2.2 kg | ||
| BLOSSOM | Obese or overweight adults | Lorcaserin 10 mg twice daily | 47.2% | 5.8% |
| Placebo | 25.0% | 2.8% | ||
| BLOOM-DM | Obese or overweight adults with type 2 diabetes | Lorcaserin 10 mg twice daily | 37.5% | -4.5% |
| Placebo | 16.1% | -1.5% |
Table 2: Additional Efficacy Endpoints for Lorcaserin
| Endpoint | Lorcaserin | Placebo |
| Percentage of Patients with ≥10% Weight Loss (BLOOM) | 22.6% | 7.7% |
| Change in HbA1c (BLOOM-DM) | -0.9% | -0.4% |
| Change in Fasting Glucose (BLOOM-DM) | -27.4 mg/dL | -11.9 mg/dL |
Data sourced from the BLOOM, BLOSSOM, and BLOOM-DM clinical trials.[4][6][7]
Experimental Protocols for Efficacy Determination
The clinical efficacy of lorcaserin was evaluated in multicenter, randomized, double-blind, placebo-controlled trials.[4][6][7]
-
Study Population: Participants were typically adults with a Body Mass Index (BMI) of ≥30 kg/m ², or a BMI of ≥27 kg/m ² with at least one weight-related comorbidity such as type 2 diabetes or hypertension.[4][6][7]
-
Intervention: Patients were randomized to receive either lorcaserin (typically 10 mg twice daily) or a placebo.[4][6][7]
-
Concomitant Therapy: All participants received counseling on a reduced-calorie diet and increased physical activity.[4][6][7]
-
Primary Endpoints: The primary efficacy endpoints were the proportion of patients achieving at least a 5% reduction in body weight from baseline and the mean change in body weight at one year.[6]
-
Secondary Endpoints: These included the proportion of patients achieving at least a 10% weight loss, and changes in cardiometabolic parameters such as HbA1c, fasting glucose, lipids, and blood pressure.[7]
This compound: An Uncharacterized Research Compound
In stark contrast to lorcaserin, there is no publicly available scientific literature detailing the efficacy, mechanism of action, or safety of this compound for weight management. This compound is listed by several chemical suppliers, indicating its use as a research chemical or a building block for the synthesis of other compounds.
While no direct data exists, the chemical structure, specifically the presence of a cyclopropylamine moiety attached to a fluorophenyl group, is found in various biologically active compounds. For instance, some cyclopropylamine derivatives have been investigated as modulators of various receptors in the central nervous system. One study explored fluorinated cyclopropane derivatives as 5-HT2C agonists, suggesting that compounds with a similar structural backbone could potentially interact with this receptor. However, without experimental data, any potential activity of this compound remains purely speculative.
Hypothetical Experimental Workflow for Efficacy Evaluation
To determine the potential efficacy of a novel compound like this compound for weight management, a rigorous preclinical and clinical research program would be necessary. The following workflow illustrates the key stages of such an investigation.
Conclusion
This comparative guide highlights the significant disparity in the available scientific evidence between lorcaserin and this compound. Lorcaserin is a well-characterized drug with a clear mechanism of action and a substantial body of clinical trial data demonstrating its efficacy in weight management, alongside a known safety profile that ultimately led to its market withdrawal.
Conversely, this compound is a research compound with no published data on its biological effects. While its chemical structure may suggest potential interactions with CNS receptors, any such activity is purely hypothetical without rigorous scientific investigation. For researchers and drug development professionals, this underscores the critical importance of empirical data and the extensive process required to validate the efficacy and safety of any new chemical entity. The absence of data for this compound means it cannot be considered a viable alternative to established treatments without comprehensive preclinical and clinical evaluation.
References
- 1. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Lorcaserin - Wikipedia [en.wikipedia.org]
- 4. Lorcaserin: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and tolerability review of lorcaserin in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Randomized placebo-controlled clinical trial of lorcaserin for weight loss in type 2 diabetes mellitus: the BLOOM-DM study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorinated Cyclopropylamine 5-HT2C Agonists
For Researchers, Scientists, and Drug Development Professionals
The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, is a key target for therapeutic intervention in a range of disorders including obesity, schizophrenia, and depression. Activation of the 5-HT2C receptor is known to modulate appetite, mood, and cognition. The development of selective 5-HT2C agonists has been a significant focus of medicinal chemistry, with fluorinated cyclopropylamines emerging as a promising structural class. This guide provides a head-to-head comparison of key fluorinated cyclopropylamine 5-HT2C agonists, with a focus on their pharmacological profiles and the experimental data that defines them. For a broader context, the well-characterized, albeit non-cyclopropylamine, 5-HT2C agonist lorcaserin is included as a benchmark.
In Vitro Pharmacological Profiles
The potency, efficacy, and selectivity of these compounds are critical determinants of their therapeutic potential. The following tables summarize the in vitro pharmacological data for WAY-163909, a selection of fluorinated 2-phenylcyclopropylmethylamines, and lorcaserin at human 5-HT2 receptor subtypes.
Binding Affinities (Ki, nM)
Binding affinity (Ki) represents the concentration of a ligand that occupies 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) |
| WAY-163909 | ~10 - 10.5[1][2][3] | 212[2][3] | 484[2][3] |
| Lorcaserin | 15 ± 1[4][5] | 112 - 266[5] | 174 - 1560[5] |
| (+)-21a | 4.7 | 10,000 | 9.3 |
| (+)-21b | 2.5 | 10,000 | >10,000 (no agonism) |
| (+)-21c | 1.8 | 10,000 | 10,000 |
| (+)-21d | 3.5 | 10,000 | 10,000 |
Data for (+)-21a, (+)-21b, (+)-21c, and (+)-21d are from functional activity assays measuring calcium flux and represent EC50 values, which are often correlated with binding affinity for agonists.
Functional Activity (EC50, nM and Emax, %)
Functional activity is assessed by measuring the cellular response following receptor activation. EC50 is the concentration of an agonist that produces 50% of the maximal response, while Emax represents the maximum response achievable by the agonist relative to the endogenous ligand, serotonin (5-HT).
| Compound | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | 5-HT2B EC50 (nM) | 5-HT2B Emax (%) |
| WAY-163909 | 1.3 - 8 | 90 - 100 | No functional activity | - | Low intrinsic activity | 40 |
| Lorcaserin | 9 ± 0.5[6] | Full Agonist[4][6] | 168 ± 11[6] | Partial Agonist | 943 ± 90[6] | Full Agonist[6] |
| (+)-21a | 4.7 | 98 | >10,000 | - | 9.3 | 100 |
| (+)-21b | 2.5 | 100 | >10,000 | - | >10,000 (no agonism) | - |
| (+)-21c | 1.8 | 100 | >10,000 | - | >10,000 | - |
| (+)-21d | 3.5 | 100 | >10,000 | - | >10,000 | - |
Data for (+)-21a, (+)-21b, (+)-21c, and (+)-21d are from a study by Zhang et al. (2019) and represent a significant advancement in achieving selectivity against the 5-HT2B receptor.[7]
In Vivo Efficacy
The therapeutic potential of these agonists is further evaluated in animal models that mimic human disease states.
Animal Models of Obesity
Reductions in food intake and body weight are primary endpoints in preclinical models of obesity.
| Compound | Animal Model | Dose | Effect on Food Intake | Effect on Body Weight |
| WAY-163909 | Diet-induced obese rats | Not specified | Dose-dependent reduction | Dose-dependent reduction[8] |
| Lorcaserin | Diet-induced obese rats | Chronic daily treatment | Dose-dependent reduction[9] | Dose-dependent reduction in body weight gain[9] |
Models of Antidepressant and Antipsychotic-like Activity
The forced swim test in rodents is a common model to assess antidepressant potential, where a decrease in immobility time is indicative of an antidepressant-like effect. Antipsychotic-like activity is often assessed by the ability to attenuate hyperlocomotion induced by psychostimulants.
| Compound | Animal Model | Dose | Observed Effect |
| WAY-163909 | Mouse Forced Swim Test | 10 mg/kg | Synergistic effect with sub-active doses of some antidepressants.[10] |
| WAY-163909 | Apomorphine-induced climbing in mice | 1.7-30 mg/kg i.p. | Decreased climbing, similar to atypical antipsychotics.[11] |
Pharmacokinetic Profiles
Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for their development as therapeutics.
| Compound | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) | Bioavailability (%) | Primary Metabolism |
| WAY-163909 | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Affects serotonin and dopamine metabolism in the brain.[12] |
| Lorcaserin | 1.5 - 2 (IR) / 12 (ER)[13] | 52.3 (IR) / 38.8 (ER)[13] | ~11 - 12[14] | Not determined[15] | Extensive hepatic metabolism. |
IR: Immediate Release, ER: Extended Release
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the 5-HT2C receptor signaling pathway and a typical experimental workflow for in vitro characterization.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor are cultured and harvested. The cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membranes. The membrane pellet is washed and resuspended in the assay buffer.[16]
-
Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]mesulergine for 5-HT2C) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Inositol Phosphate (IP) Accumulation Assay
Objective: To measure the functional agonist activity of a test compound at the 5-HT2C receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured in 96-well plates.[5]
-
Cell Labeling: The cells are incubated with [3H]myo-inositol overnight to label the cellular phosphoinositide pools.
-
Cell Stimulation: The cells are washed and then incubated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.[5]
-
Extraction: The reaction is stopped, and the cells are lysed. The total inositol phosphates are extracted.
-
Quantification: The amount of [3H]inositol phosphates is quantified using a scintillation counter.
-
Data Analysis: The concentration-response curves are generated, and the EC50 and Emax values are determined using non-linear regression.
Mouse Forced Swim Test
Objective: To assess the antidepressant-like effects of a test compound.
Methodology:
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet (approximately 15 cm).[17]
-
Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session.[17][18]
-
Behavioral Scoring: The duration of immobility during the last 4 minutes of the test is recorded. Immobility is defined as the state in which the mouse makes only the movements necessary to keep its head above water.[17][18]
-
Data Analysis: The total time spent immobile is calculated. A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Conclusion
The fluorinated cyclopropylamine scaffold has yielded a number of potent and selective 5-HT2C receptor agonists. WAY-163909 demonstrates high affinity and functional selectivity for the 5-HT2C receptor with demonstrated in vivo efficacy in models of obesity and psychosis. More recent advancements, exemplified by the (+)-21 series of 2-phenylcyclopropylmethylamines, have shown remarkable selectivity, particularly in eliminating agonist activity at the 5-HT2B receptor, which is a critical feature for avoiding potential cardiac valvulopathy. In comparison to lorcaserin, these fluorinated cyclopropylamines offer distinct pharmacological profiles that may translate to different therapeutic applications and side-effect profiles. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics targeting the 5-HT2C receptor.
References
- 1. Effects of the serotonin 2C receptor agonist WAY163909 on the abuse-related effects and mesolimbic dopamine neurochemistry induced by abused stimulants in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. LORCASERIN FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of 5-HT(2C) receptors in the anti-immobility effects of antidepressants in the forced swimming test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WAY-163909 [(7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole]: A novel 5-hydroxytryptamine 2C receptor-selective agonist with preclinical antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Single- and Multiple-dose Pharmacokinetics of a Lorcaserin Extended-release Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lorcaserin - Wikipedia [en.wikipedia.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. benchchem.com [benchchem.com]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
No Publicly Available In Vivo Efficacy Data for (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride
A comprehensive review of scientific literature and clinical trial databases reveals a lack of publicly available in vivo efficacy studies comparing (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride to a placebo.
Currently, there are no published preclinical or clinical studies detailing the in vivo effects of this specific compound. Information is primarily limited to chemical suppliers and databases, which provide basic chemical properties but no biological data.[1][2][3][4] These sources classify it as a research chemical or a building block for organic synthesis.[1][5]
Due to the absence of experimental data, it is not possible to provide a comparison guide with the following required elements:
-
Quantitative Data Presentation: No in vivo efficacy data is available to summarize in a comparative table.
-
Experimental Protocols: Without published studies, there are no methodologies to detail.
-
Signaling Pathway and Workflow Visualizations: The mechanism of action and associated signaling pathways of this compound have not been publicly characterized, making it impossible to create a signaling pathway diagram. Similarly, without experimental procedures, a workflow diagram cannot be generated.
While searches for related compounds with similar structural motifs, such as those containing cyclopropyl and fluorophenyl groups, have identified research on compounds with biological activity, these are structurally distinct molecules and their data cannot be extrapolated to the specific compound .[6][7][8] For instance, some complex molecules incorporating these moieties have been investigated as corticotropin-releasing factor-1 (CRF1) receptor antagonists or multi-targeted tyrosine kinase inhibitors.[6][7][8] However, these are different chemical entities with different biological targets.
At present, any guide comparing the in vivo efficacy of this compound and a placebo would be purely speculative. The scientific community awaits the publication of peer-reviewed research to elucidate the biological activity and potential therapeutic effects of this compound. Researchers, scientists, and drug development professionals are advised to consult primary literature for any future studies that may be published on this topic.
References
- 1. Wholesale (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride CAS:1354954-53-2 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 2. (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Cyclopropyl(4-fluorophenyl)methanamine hydrochloride [m.chemicalbook.com]
- 5. (1-(4-Fluorophenyl)cyclopropyl)methanamine | Sigma-Aldrich [sigmaaldrich.com]
- 6. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. clinicaltrials.eu [clinicaltrials.eu]
Validating the Selectivity of (R)-Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride for the 5-HT2C Receptor: A Comparative Guide
Introduction
(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride belongs to the class of phenylcyclopropylmethylamines, which are being investigated for their agonist activity at serotonin 5-HT2C receptors. The 5-HT2C receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, is a key target for therapeutic intervention in various disorders, including obesity, schizophrenia, and depression. A critical challenge in the development of 5-HT2C receptor agonists is achieving high selectivity over the closely related 5-HT2A and 5-HT2B receptor subtypes. Agonism at 5-HT2A receptors is associated with hallucinogenic effects, while activation of 5-HT2B receptors has been linked to cardiac valvulopathy.
Comparative Analysis of Receptor Activity
The functional potency and selectivity of the Compound of Interest and comparator drugs were evaluated at the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. The data, presented in terms of half-maximal effective concentration (EC50), is summarized in the table below. A lower EC50 value indicates greater potency.
| Compound | 5-HT2C EC50 (nM) | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2C vs 5-HT2A Selectivity (Fold) | 5-HT2C vs 5-HT2B Selectivity (Fold) |
| Compound of Interest | <15 | Data not available | Data not available | Poor | Poor |
| Lorcaserin | 9 | 168 | 943 | 18 | 104 |
| WAY-163909 | 8 | 185 | Not specified | ~23 | Not specified |
Note: The Compound of Interest, (+)-[(1R,2R)-2-fluoro-2-(3-fluorophenyl)cyclopropyl]methanamine hydrochloride, displayed high potency at the 5-HT2C receptor but had poor selectivity over the 5-HT2A and 5-HT2B subtypes. In contrast, both Lorcaserin and WAY-163909 show significant selectivity for the 5-HT2C receptor.
Experimental Protocols
The determination of receptor affinity and functional potency is typically achieved through radioligand binding assays and in vitro functional assays, such as calcium mobilization assays.
Radioligand Binding Assay (Competition)
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human recombinant 5-HT2 receptor subtypes.
-
Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the receptor-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [³H]mesulergine for 5-HT2C), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand via vacuum filtration.
-
Quantification: The radioactivity of the bound ligand is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay (Calcium Mobilization)
This assay measures the functional potency of an agonist by quantifying its ability to elicit a downstream cellular response, such as the release of intracellular calcium.
Objective: To determine the potency (EC50) and efficacy of a test compound as a 5-HT2 receptor agonist.
Methodology:
-
Cell Culture: A cell line stably expressing the 5-HT2C receptor is cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases in fluorescence upon binding to free intracellular Ca²⁺.
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
Signal Detection: A fluorometric imaging plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Visualizing the Methodologies
Experimental Workflow
The following diagram illustrates the general workflow for determining the selectivity of a compound for the 5-HT2C receptor.
Caption: Workflow for determining receptor binding affinity and functional potency.
5-HT2C Receptor Signaling Pathway
The 5-HT2C receptor primarily signals through the Gq/11 protein pathway, leading to an increase in intracellular calcium.
Evaluating (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride: A Comparative Guide to Monoamine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the functional evaluation of (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride as a potential monoamine oxidase (MAO) inhibitor. Due to the absence of publicly available functional data for this specific compound, this document serves as a template, outlining the necessary experimental protocols and offering a comparative analysis with established MAO inhibitors. The structural motif of a cyclopropylamine is a well-established pharmacophore in MAO inhibitors, suggesting that this is a probable mechanism of action.[1][2][3]
Comparative Analysis of MAO Inhibitors
The efficacy of a MAO inhibitor is determined by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.[4] Selectivity for one isoform over the other (MAO-A vs. MAO-B) is a critical factor in the therapeutic application and safety profile of these compounds. The following table summarizes the IC50 values for well-characterized MAO inhibitors, providing a benchmark against which to compare new chemical entities like this compound.
| Compound | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| (R)-Cyclopropyl(4-fluorophenyl)methanamine HCl | Hypothesized MAO Inhibitor | TBD | TBD | TBD |
| Selegiline | Selective MAO-B Inhibitor | 23[5] | 0.051[5] | 451 |
| Moclobemide | Selective MAO-A Inhibitor | 6.1[6] | >1000[7] | <0.006 |
| Tranylcypromine | Non-selective Inhibitor | 2.3[8] | 0.95[8] | 2.42 |
TBD: To Be Determined through experimental assay.
Signaling Pathway of Monoamine Oxidase
Monoamine oxidases are critical enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a key strategy in the management of neurodegenerative diseases like Parkinson's disease.[9]
Caption: Monoamine oxidase (MAO) metabolizes neurotransmitters in the presynaptic neuron.
Experimental Protocols
To determine the IC50 values and selectivity of this compound, a fluorometric in vitro functional assay is recommended. This common method measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.
Objective: To quantify the inhibitory potency (IC50) of the test compound against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
This compound (Test Compound)
-
Selegiline (Selective MAO-B inhibitor control)[9]
-
Clorgyline (Selective MAO-A inhibitor control)[9]
-
p-Tyramine (MAO substrate)[10]
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or similar fluorescent probe)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or control inhibitors), and the MAO-A or MAO-B enzyme. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: To initiate the enzymatic reaction, add a solution containing the substrate (p-Tyramine), HRP, and the fluorescent probe to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation/emission wavelength appropriate for the probe (e.g., ~530 nm Ex / ~590 nm Em for Amplex Red).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the test compound.
-
Normalize the reaction rates to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for determining MAO inhibitory activity using a fluorometric assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride, ensuring laboratory safety and environmental compliance.
This compound is a halogenated organic compound, classified as a combustible solid and recognized as highly hazardous to water (WGK 3).[1] Therefore, it is imperative that this chemical is not disposed of through standard laboratory drains or as regular solid waste. The primary and recommended method of disposal is through a licensed hazardous waste management company that can perform high-temperature incineration.
Key Safety and Disposal Information
The following table summarizes the critical data for the safe disposal of this compound.
| Property | Data | Citation(s) |
| Chemical Name | This compound | |
| CAS Number | Not available for the (R)-isomer, but related compounds have CAS numbers. | [2][3] |
| Molecular Formula | C₁₀H₁₂FN · HCl | [1] |
| Physical Form | Solid | [1] |
| Hazards | Combustible solid, highly hazardous to water (WGK 3). | [1] |
| Primary Disposal Route | Incineration by a licensed hazardous waste disposal service. | [4] |
| Incompatibilities | Strong oxidizing agents. Avoid contact with acids and bases in uncontrolled conditions. | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection and preparation of this compound for disposal.
1. Waste Segregation and Collection:
-
Do not mix this compound with non-halogenated chemical waste.
-
Designate a specific, compatible, and clearly labeled waste container for "Halogenated Organic Waste."
-
The container should be made of a material that is resistant to organic compounds and their acidic hydrochloride form. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Labeling the Waste Container:
-
Immediately label the waste container with a "Hazardous Waste" sticker or tag.
-
Clearly write the full chemical name: "this compound."
-
Maintain a log of the approximate quantity of waste added to the container.
3. Handling and Transfer:
-
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling the chemical or its waste.
-
Conduct all transfers of the solid waste into the designated container within a chemical fume hood to avoid inhalation of any dust particles.
4. Spill Management:
-
In case of a spill, carefully sweep up the solid material.
-
Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into the designated "Halogenated Organic Waste" container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.
5. Arranging for Disposal:
-
Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Provide them with the full chemical name and an estimate of the quantity to be disposed of.
-
Follow their specific instructions for pickup and transportation.
Note on Neutralization: Due to the complex nature of this organic hydrochloride salt, in-lab neutralization is not recommended without specific, validated procedures for this compound. The hydrochloride salt can react with bases to liberate the free amine, which may be volatile or have different reactivity. The most prudent course of action is to dispose of the compound in its original salt form.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cyclopropyl(4-fluorophenyl)methanamine hydrochloride [m.chemicalbook.com]
- 3. Cyclopropyl(4-fluorophenyl)methanamine hydrochloride CAS#: [m.chemicalbook.com]
- 4. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Personal protective equipment for handling (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) was not retrievable, related compounds with similar structures (fluorinated amines and their hydrochloride salts) are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a thorough risk assessment should be conducted before commencing any work.
Key Potential Hazards:
-
Eye Irritation: Causes serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][3][4][5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.[6][7][8][9][10]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[6] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended for enhanced protection.[6][10] | Prevents skin contact and absorption. The choice of glove should be guided by the manufacturer's compatibility data. |
| Body Protection | A flame-resistant lab coat. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn.[6] | Protects the body from accidental spills and contamination. |
| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood.[6][11] If not feasible, a NIOSH-approved respirator is necessary.[5][9] | Minimizes inhalation of dust or aerosols, which can cause respiratory irritation. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and that a chemical fume hood is operational.[6]
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust and vapor.[6] Use appropriate tools like spatulas and funnels to minimize spills.[12]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin.[1][2] Decontaminate all equipment and the work area.
Storage Plan:
-
Container: Store in a tightly sealed, clearly labeled container.[11][12] The label should include the compound name, date of receipt, and any hazard warnings.[12]
-
Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][11][12]
-
Atmosphere: For compounds sensitive to air or moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[12]
Emergency and Spill Response
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4] |
| Minor Spill | For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] Clean the spill area thoroughly. Ensure adequate ventilation. |
| Major Spill | Evacuate the area and prevent entry. Notify the appropriate safety personnel. If safe to do so, contain the spill. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Protocol:
-
Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible waste container.[6]
-
Labeling: The waste container must be labeled as hazardous waste with a clear description of its contents.
-
Storage: Store the waste container in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental disposal service, following all local and national regulations.[11] Do not dispose of it down the drain or in regular trash.[1][2][3]
Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. falseguridad.com [falseguridad.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 12. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
